A Technical Guide to the Synthesis of Vinylboronic Acid Pinacol Ester from Vinyl Grignard Reagent
For Researchers, Scientists, and Drug Development Professionals Vinylboronic acid pinacol (B44631) ester (VBpin) is a cornerstone reagent in modern organic synthesis, prized for its stability, ease of handling, and versa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Vinylboronic acid pinacol (B44631) ester (VBpin) is a cornerstone reagent in modern organic synthesis, prized for its stability, ease of handling, and versatility, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the precise formation of carbon-carbon bonds, a critical step in the synthesis of complex molecules, including numerous Active Pharmaceutical Ingredients (APIs).[1] One of the most fundamental and scalable methods for preparing VBpin involves the reaction of a vinyl Grignard reagent with an electrophilic boron source.
This guide provides an in-depth overview of the primary synthetic pathways, detailed experimental protocols, and critical considerations for the successful synthesis and purification of vinylboronic acid pinacol ester from vinyl Grignard reagents.
Core Synthetic Principles and Pathways
The synthesis originates from a vinyl halide (typically vinyl bromide or vinyl chloride), which is converted to the corresponding vinyl Grignard reagent (vinylmagnesium halide). This potent nucleophile then reacts with an electrophilic boron-containing compound. The choice of boron reagent dictates the reaction conditions and the subsequent workup procedure. Two principal pathways are prevalent: the classical two-step approach using trialkyl borates and more contemporary, milder methods using pre-formed pinacolborane derivatives.
Classical Method (via Trialkyl Borate): This traditional route involves the reaction of vinylmagnesium bromide with a simple trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. The reaction must be conducted at cryogenic temperatures (typically -78 °C) to prevent over-addition of the Grignard reagent to the boron center. The resulting boronic acid trialkyl ester is then hydrolyzed under acidic conditions to yield vinylboronic acid, which is subsequently esterified with pinacol to afford the final product.[2]
Modern Direct Methods (via Pinacolborane Derivatives): To circumvent the need for ultra-low temperatures and a separate esterification step, modern protocols utilize more sophisticated boron electrophiles.
Reaction with Pinacolborane (HBpin): Grignard reagents, including vinyl Grignard, react smoothly with pinacolborane at ambient temperatures in solvents like tetrahydrofuran (B95107) (THF).[3] The reaction proceeds through a dialkoxy alkylborohydride intermediate that eliminates hydridomagnesium bromide to directly yield the target pinacol ester in very good yields.[3][4] This method can also be performed under Barbier conditions, where the Grignard reagent is generated in situ.[5]
Reaction with 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isopropoxy Pinacolborane): This reagent offers another direct route to the pinacol ester, reacting efficiently with Grignard reagents to produce the desired product in good to excellent yields, even on a gram scale.[6][7]
Preparation of Vinylboronic Acid Pinacol Ester via Hydroboration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The hydroboration of alkynes is a powerful and atom-economical method for the synthesis of vinylboronic acid pinacol (B44631) esters, which are ver...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hydroboration of alkynes is a powerful and atom-economical method for the synthesis of vinylboronic acid pinacol (B44631) esters, which are versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This technical guide provides an in-depth overview of the preparation of vinylboronic acid pinacol esters via the hydroboration of terminal alkynes with pinacolborane (HBPin). It details various catalytic systems, reaction mechanisms, and experimental protocols, presenting quantitative data in structured tables for easy comparison. Visualizations of the reaction pathways and experimental workflows are provided to facilitate understanding.
Introduction
Vinylboronic acid pinacol esters are key intermediates in the construction of complex organic molecules due to the versatility of the carbon-boron bond. The hydroboration of alkynes, involving the addition of a boron-hydride bond across a carbon-carbon triple bond, has emerged as a highly efficient route to these compounds. The reaction's regio- and stereoselectivity can be controlled through the choice of catalyst and reaction conditions, yielding either the (E) (trans-addition) or (Z) (cis-addition) isomer. This guide will explore both catalyzed and catalyst-free approaches to this important transformation.
Catalytic Systems for Alkyne Hydroboration
A variety of catalytic systems have been developed for the hydroboration of alkynes with pinacolborane, offering different selectivities and substrate scopes.
Manganese-Catalyzed Hydroboration
Manganese-based catalysts have gained attention as effective and earth-abundant alternatives to precious metal catalysts.[1][2] Mn(I) complexes, such as cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)], have been shown to catalyze the hydroboration of terminal alkynes with high stereo- and regioselectivity.[1][2] Notably, the stereochemical outcome is dependent on the nature of the alkyne substituent. Aryl alkynes typically yield the (Z)-isomer, while aliphatic alkynes predominantly form the (E)-isomer.[1][2] The catalytic cycle is initiated by the migratory insertion of a CO ligand into the Mn-alkyl bond, generating an acyl intermediate.[1][2]
Platinum-Catalyzed Hydroboration
Platinum catalysts, such as a combination of PtCl₂, XPhos, and Et₃SiH, provide a general and operationally simple method for the synthesis of vinylboronates.[3] This system is tolerant of a wide range of functional groups and is particularly effective for the hydroboration of terminal alkynes derived from N-aromatic heterocycles.[3] The reaction generally proceeds with high regioselectivity to afford the (E)-1,2-vinylboronates.[3]
Rare-Earth Metal-Catalyzed Hydroboration
Organo rare-earth metal complexes have been employed for the regio- and chemoselective hydroboration of terminal alkynes.[4] These catalysts offer a 100% atom-efficient route to (E)-1-alkenylborons with high yields and excellent (E)-selectivity.[4] The reactions can often be performed without a solvent.[4]
Other Catalytic and Catalyst-Free Methods
Besides the systems mentioned above, other methods have been developed, including those using iron, silver, and ruthenium catalysts.[5] Furthermore, under certain conditions, the hydroboration of alkynes with pinacolborane can proceed without a catalyst, typically at elevated temperatures (e.g., 110 °C), to afford alkenyl boronate esters in good to excellent yields.[6] Lewis acid catalysis, for instance with Piers' borane (B79455) (HB(C₆F₅)₂), can also efficiently promote the hydroboration to yield (E)-alkenyl pinacol boronic esters.[7]
Reaction Mechanisms
The mechanism of hydroboration can vary depending on the catalyst employed. Below is a generalized representation of a catalytic cycle for the hydroboration of a terminal alkyne.
Caption: Generalized catalytic cycle for the hydroboration of a terminal alkyne.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the hydroboration of phenylacetylene, a common model substrate, using different catalytic systems.
Table 1: Manganese-Catalyzed Hydroboration of Phenylacetylene
The following are generalized experimental protocols for the hydroboration of terminal alkynes with pinacolborane. Note: These are representative examples and may require optimization for specific substrates and catalysts.
General Procedure for Manganese-Catalyzed Hydroboration
Caption: General experimental workflow for catalyzed hydroboration.
Protocol:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the manganese catalyst (e.g., cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)], 1 mol%).
Pinacolborane (1.1 equiv) is added, and the reaction mixture is stirred at 50-70 °C for 24 hours.[1][2]
Upon completion, the reaction mixture is cooled to room temperature.
The product is isolated by removing volatile components under reduced pressure and purified by column chromatography on silica (B1680970) gel.
General Procedure for Catalyst-Free Hydroboration
Protocol:
In an oven-dried flask, the terminal alkyne (1.0 equiv) and pinacolborane (1.1 equiv) are combined.[6]
The flask is sealed and the mixture is heated to 110 °C with stirring.[6]
The reaction progress is monitored by TLC or GC-MS.
Once the starting material is consumed, the reaction is cooled to room temperature.
The product can be purified by distillation or column chromatography.
Conclusion
The hydroboration of alkynes with pinacolborane is a highly effective and versatile method for the synthesis of vinylboronic acid pinacol esters. The choice of a catalytic system allows for the selective formation of either (E) or (Z) isomers, and catalyst-free methods provide a straightforward alternative. The operational simplicity and functional group tolerance of many of these methods make them valuable tools for organic chemists in academic and industrial settings. This guide provides a foundational understanding of the key aspects of this transformation, enabling researchers to apply and adapt these methods for their synthetic needs.
An In-depth Technical Guide to the Physical Properties of Vinylboronic Acid Pinacol Ester (CAS 75927-49-0)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physical properties of vinylboronic acid pinacol (B44631) ester (CAS 75927-49-0), a versa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of vinylboronic acid pinacol (B44631) ester (CAS 75927-49-0), a versatile reagent in modern organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on clarity, data presentation, and experimental context.
Core Physical and Chemical Properties
Vinylboronic acid pinacol ester, with the chemical formula C8H15BO2, is a key building block, particularly in palladium-catalyzed cross-coupling reactions.[1] Its stability and reactivity are largely influenced by the pinacol ester group, which serves as a protecting group for the boronic acid functionality.[1] This compound is typically supplied with a purity of 95-98%.[1][2]
Quantitative Data Summary
The following tables summarize the key physical properties of vinylboronic acid pinacol ester.
Vinylboronic acid pinacol ester is known to be sensitive to air and light.[1][5][8] It is also a flammable liquid and vapor.[1][8][9][10] For safe handling, it is recommended to store the compound under an inert atmosphere and protect it from light.[1][8] Due to its flammability, it should be kept away from heat, sparks, open flames, and other ignition sources.[9][10]
Experimental Protocols for Property Determination
While specific experimental documentation for this compound is not publicly available, the following are detailed, standard methodologies for determining the key physical properties of a liquid chemical like vinylboronic acid pinacol ester.
Determination of Boiling Point under Reduced Pressure
Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.
Methodology: Vacuum Distillation
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum source through a vacuum adapter. A manometer is included to accurately measure the pressure within the system.
Sample Preparation: A small volume of vinylboronic acid pinacol ester is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
Procedure:
The system is sealed and the vacuum is applied, reducing the internal pressure to the desired level (e.g., 24 mmHg).
The flask is gently heated in a heating mantle or oil bath.
The temperature is monitored closely. The boiling point is recorded as the stable temperature reading on the thermometer when the liquid is boiling and the vapor is condensing in the condenser.
Correction: The observed boiling point is reported along with the measured pressure. No correction to standard pressure is typically needed as the property is pressure-dependent.
Measurement of Density
Objective: To determine the mass per unit volume of the liquid.
Methodology: Pycnometry
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance are required.
Procedure:
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.
The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
The filled pycnometer is weighed.
The temperature of the liquid is recorded.
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature, and weighed again.
Calculation: The density of the sample is calculated using the formula:
Objective: To measure the extent to which light is bent when it passes through the liquid.
Methodology: Abbe Refractometer
Apparatus: An Abbe refractometer is used.
Procedure:
The refractometer is calibrated using a standard of known refractive index.
A few drops of vinylboronic acid pinacol ester are placed on the prism of the refractometer.
The prism is closed, and the light source is adjusted.
The user looks through the eyepiece and adjusts the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
The refractive index is read from the scale. The temperature is also recorded as the refractive index is temperature-dependent.
Measurement of Flash Point
Objective: To determine the lowest temperature at which the liquid's vapors will ignite in the presence of an ignition source.
Methodology: Closed-Cup Method
Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed-Cup apparatus) is used.
Procedure:
A specified volume of the sample is placed in the test cup.
The cup is sealed with a lid that has openings for a thermometer, a stirrer, and an ignition source.
The sample is heated at a slow, constant rate while being stirred.
At regular temperature intervals, the ignition source is applied to the vapor space above the liquid through an opening in the lid.
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.
Key Applications and Logical Workflows
Vinylboronic acid pinacol ester is a crucial intermediate in various synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1]
Diagrams
Caption: Workflow for the characterization of physical properties.
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Vinylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for vinylboronic acid pinacol (B4463...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for vinylboronic acid pinacol (B44631) ester (also known as 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This valuable reagent is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.
Spectroscopic Data
The NMR spectra of vinylboronic acid pinacol ester are typically recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Spectral Data
The proton NMR spectrum of vinylboronic acid pinacol ester is characterized by signals corresponding to the vinyl protons and the methyl protons of the pinacol group.
Assignment
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Integration
-CH=CH ₂ (trans)
~6.15
dd
Jtrans = ~18.4 Hz, Jgem = ~2.0 Hz
1H
-CH=CH ₂ (cis)
~5.95
dd
Jcis = ~12.4 Hz, Jgem = ~2.0 Hz
1H
-CH =CH₂
~5.75
dd
Jtrans = ~18.4 Hz, Jcis = ~12.4 Hz
1H
-C(CH₃)₂
~1.25
s
-
12H
¹³C NMR Spectral Data
The carbon NMR spectrum provides insight into the carbon framework of the molecule. Note that the carbon atom directly attached to the boron atom often exhibits a broad signal or may not be observed due to quadrupolar relaxation.
Assignment
Chemical Shift (δ) ppm
-C H=CH₂
Not typically observed
-CH=C H₂
~135.0
-C (CH₃)₂
~83.5
-C(C H₃)₂
~24.8
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for the acquisition of NMR spectra for vinylboronic acid pinacol ester and similar organoboron compounds.
1. Sample Preparation:
Accurately weigh approximately 10-20 mg of vinylboronic acid pinacol ester for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1]
The sample should be prepared in a clean, dry 5 mm NMR tube.[1]
Ensure the sample is fully dissolved; gentle vortexing may be applied. If particulates are present, filter the solution into the NMR tube.[1]
2. NMR Instrument Parameters:
The spectra should be acquired on a Fourier transform NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and 100 MHz for ¹³C NMR.[2]
For ¹H NMR: A standard pulse program is typically used. Key parameters include a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
For ¹³C NMR: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
3. Data Processing:
The acquired free induction decay (FID) is transformed into the frequency domain spectrum via a Fourier transform.
The spectrum is then phased and baseline corrected.
Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Structural and Data Relationship
The following diagram illustrates the relationship between the molecular structure of vinylboronic acid pinacol ester and its characteristic NMR signals.
Mass spectrometry and IR analysis of vinylboronic acid pinacol ester
An In-depth Technical Guide to the Mass Spectrometry and IR Analysis of Vinylboronic Acid Pinacol (B44631) Ester For researchers, scientists, and professionals in drug development, a thorough understanding of the analyti...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Mass Spectrometry and IR Analysis of Vinylboronic Acid Pinacol (B44631) Ester
For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characterization of key reagents is paramount. Vinylboronic acid pinacol ester (VBpin), a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, requires precise analytical methods to ensure its purity and structural integrity. This guide provides a detailed overview of the mass spectrometry and infrared (IR) spectroscopy techniques used to characterize this compound.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For vinylboronic acid pinacol ester (Molecular Formula: C₈H₁₅BO₂, Molecular Weight: 154.01 g/mol ), gas chromatography-mass spectrometry (GC-MS) is a commonly employed method.[1][2]
Experimental Protocol: GC-MS Analysis
A typical GC-MS protocol for the analysis of vinylboronic acid pinacol ester can be outlined as follows:
Sample Preparation: A dilute solution of vinylboronic acid pinacol ester is prepared in a volatile organic solvent, such as dichloromethane (B109758) or diethyl ether.
Gas Chromatography (GC):
Injector: The sample is injected into the GC inlet, which is heated to ensure rapid vaporization. A split injection mode is often used to prevent column overloading.[2]
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used for separation.
Oven Program: The column oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of the analyte from any impurities and the solvent.[2] For example, an initial temperature of 80°C held for 3 minutes, followed by a ramp of 15°C/min to 250°C, which is then held for 5 minutes.[2]
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[2]
Mass Spectrometry (MS):
Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is the most common ionization technique for GC-MS, where high-energy electrons bombard the molecule, leading to ionization and fragmentation.
Mass Analyzer: A quadrupole mass analyzer is frequently used to separate the resulting ions based on their mass-to-charge ratio.
Detector: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.
Fragmentation Pattern
The electron ionization process in mass spectrometry is a high-energy technique that not only forms a molecular ion (M⁺) but also causes the molecule to break apart into smaller, characteristic fragment ions. The fragmentation pattern is reproducible and serves as a "fingerprint" for the compound.
Below is a diagram illustrating a plausible fragmentation pathway for vinylboronic acid pinacol ester.
Plausible mass spectrometry fragmentation pathway for vinylboronic acid pinacol ester.
Quantitative Data: Mass Spectrometry
The following table summarizes the expected key ions and their corresponding m/z values in the mass spectrum of vinylboronic acid pinacol ester.
m/z
Proposed Fragment Ion
Formula
Notes
154
[C₈H₁₅BO₂]⁺
M⁺
Molecular Ion
139
[C₇H₁₂BO₂]⁺
[M - CH₃]⁺
Loss of a methyl group from the pinacol ester.
127
[C₆H₁₂BO₂]⁺
[M - C₂H₃]⁺
Loss of the vinyl group.
100
[C₄H₉BO₂]⁺
A common fragment for pinacol boronates.
83
[C₄H₈BO]⁺
Loss of one oxygen and a methyl group from the pinacol ring.
57
[C₄H₉]⁺
t-butyl cation, often a prominent peak from pinacol esters.
55
[C₄H₇]⁺
Loss of H₂ from the t-butyl cation.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, and when a molecule is irradiated with IR light, it will absorb energy at frequencies corresponding to its vibrational modes.
Experimental Protocol: FTIR Analysis
Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for obtaining an IR spectrum due to its speed and sensitivity. A typical protocol is as follows:
Sample Preparation: For a liquid sample like vinylboronic acid pinacol ester, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. For solid samples, a KBr pellet or a Nujol mull can be prepared.
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. This is necessary to subtract the spectral contributions of the instrument and the atmosphere (e.g., CO₂ and water vapor).
Sample Spectrum: The sample is placed in the instrument, and its spectrum is recorded.
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Characteristic Vibrational Modes
The IR spectrum of vinylboronic acid pinacol ester will exhibit characteristic absorption bands corresponding to its various functional groups.
The diagram below illustrates the general workflow for the analytical characterization of vinylboronic acid pinacol ester.
General workflow for the analytical characterization of vinylboronic acid pinacol ester.
Quantitative Data: IR Spectroscopy
The following table summarizes the key vibrational modes and their expected absorption ranges for vinylboronic acid pinacol ester.[3][4]
Wavenumber (cm⁻¹)
Vibration
Functional Group
Notes
~3080
C-H stretch
=C-H (vinyl)
Stretching of the sp² hybridized C-H bond.
2980-2850
C-H stretch
-C-H (alkyl)
Stretching of the sp³ hybridized C-H bonds in the pinacol group.
~1630
C=C stretch
C=C (vinyl)
Stretching of the carbon-carbon double bond.
~1370
B-O stretch
B-O
Asymmetric stretching of the boron-oxygen bond in the dioxaborolane ring. This is a key diagnostic peak for boronate esters.[4]
~1145
C-O stretch
C-O
Stretching of the carbon-oxygen bonds in the pinacol ester.
~965
=C-H bend
=C-H (vinyl)
Out-of-plane bending (wag) of the vinyl C-H bonds.
Conclusion
The combination of mass spectrometry and infrared spectroscopy provides a comprehensive analytical characterization of vinylboronic acid pinacol ester. Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis, while IR spectroscopy identifies the key functional groups present in the molecule. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this important synthetic building block, ensuring the quality and reliability of their starting materials and facilitating successful drug development and research outcomes.
The Formation of Vinylboronic Acid Pinacol Esters: A Technical Guide
Abstract Vinylboronic acid pinacol (B44631) esters are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their st...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
Vinylboronic acid pinacol (B44631) esters are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stereochemical stability, functional group tolerance, and versatility make them crucial building blocks for the construction of complex molecules in the pharmaceutical and materials science industries. This technical guide provides an in-depth exploration of the primary mechanisms governing their formation, including Palladium-catalyzed Miyaura borylation, catalyst-free and transition-metal-catalyzed hydroboration of alkynes, and the transition-metal-free Zweifel olefination. For each method, this document details the core mechanism, presents quantitative data on substrate scope and yields, and provides representative experimental protocols.
Table of Contents
Introduction
Palladium-Catalyzed Miyaura Borylation of Vinyl Halides/Triflates
Hydroboration of Alkynes
Catalyst-Free Hydroboration
Copper-Catalyzed Hydroboration
Ruthenium-Catalyzed Z-Selective Hydroboration
Transition-Metal-Free Zweifel Olefination
Introduction
Vinylboronic acid pinacol esters (VBpins) are a class of organoboron compounds characterized by a boronic acid ester attached to a carbon-carbon double bond. Their rise to prominence is directly linked to their utility in palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The pinacol ester group confers enhanced stability compared to the corresponding boronic acids, rendering them amenable to purification by chromatography and stable for long-term storage.[2] This guide details the principal synthetic routes to these valuable compounds, focusing on the underlying mechanisms of formation.
Palladium-Catalyzed Miyaura Borylation of Vinyl Halides/Triflates
The Miyaura borylation is a powerful and widely used method for the synthesis of boronic esters. It involves the palladium-catalyzed cross-coupling of a vinyl halide (or triflate) with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂).[2][3] The reaction is valued for its mild conditions and broad functional group tolerance.[3]
Mechanism:
The catalytic cycle, depicted below, is initiated by the oxidative addition of the vinyl halide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a transmetalation step with the diboron reagent, which is often activated by a base (e.g., potassium acetate (B1210297), KOAc). The base is believed to form an (acetato)palladium(II) complex, which is more reactive in the subsequent transmetalation with B₂pin₂.[2][4] The final step is reductive elimination, which yields the desired vinylboronic acid pinacol ester and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[4]
Figure 1: Catalytic cycle for the Miyaura Borylation of a vinyl halide.
Experimental Protocol: Synthesis of (E)-Styrylboronic acid pinacol ester [2][3]
To a flame-dried flask under an inert atmosphere (N₂ or Argon) is added (E)-β-bromostyrene (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), potassium acetate (1.5 mmol, 1.5 equiv), and PdCl₂(dppf) (0.03 mmol, 3 mol%). Anhydrous DMSO (5 mL) is added, and the mixture is degassed. The reaction mixture is then heated to 80°C and stirred for 16 hours. After cooling to room temperature, the reaction is diluted with diethyl ether and washed with water. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the title compound.
Hydroboration of Alkynes
The hydroboration of alkynes is a fundamental method for preparing vinylboronic esters. This reaction involves the addition of a boron-hydride (B-H) bond across a carbon-carbon triple bond. The stereochemical and regiochemical outcome of the reaction is highly dependent on the choice of borane (B79455) reagent and whether a catalyst is employed.
Catalyst-Free Hydroboration
Catalyst-free hydroboration of terminal alkynes with reagents like pinacolborane (HBpin) or catecholborane typically proceeds via a concerted, four-membered transition state. This mechanism results in a syn-addition of the hydrogen and boron atoms across the triple bond, leading exclusively to the (E)-vinylboronic ester. The reaction exhibits high regioselectivity, with the boron atom adding to the terminal (less sterically hindered) carbon, an outcome known as anti-Markovnikov addition.[6] To prevent a second hydroboration of the resulting vinylborane, bulky dialkylboranes such as disiamylborane (B86530) or 9-BBN are often used.[6]
Figure 2: Mechanism of catalyst-free alkyne hydroboration.
Experimental Protocol: Synthesis of (E)-2-(1-Octenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [8]
In a vial under an inert atmosphere, 1-octyne (1.0 mmol, 1.0 equiv) is mixed with pinacolborane (1.1 mmol, 1.1 equiv). The neat mixture is stirred at room temperature (25°C) for 24 hours. The reaction progress can be monitored by GC-MS. Upon completion, the excess pinacolborane and any volatile byproducts are removed under high vacuum. The resulting crude oil is typically of high purity and can often be used without further purification. If necessary, purification can be achieved by Kugelrohr distillation or flash chromatography.
Copper-Catalyzed Hydroboration
Copper catalysis provides an efficient and cost-effective alternative to catalyst-free methods, often proceeding under milder conditions. The mechanism is believed to involve the formation of a copper-boryl (Cu-BPin) species from the reaction of a copper(I) precursor with a diboron reagent (B₂pin₂). The alkyne then inserts into the Cu-B bond. Subsequent protonolysis, typically from an alcohol co-catalyst or solvent, releases the vinylboronate product and generates a copper hydride (Cu-H) or copper alkoxide, which can re-enter the catalytic cycle. Ligand choice can influence the regioselectivity, allowing for the formation of either the linear (β) or branched (α) vinylboronate.[10]
Figure 3: Proposed catalytic cycle for copper-catalyzed alkyne hydroboration.
Experimental Protocol: Synthesis of (E)-2-(2-phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [10]
A mixture of phenylacetylene (1 mmol), bis(pinacolato)diboron (1.1 mmol), and commercial copper powder (10 mol%, 6.4 mg) in THF (2 mL) and MeOH (0.2 mL) is stirred at room temperature for 24 hours. The reaction mixture is then filtered through a short pad of celite, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel (hexanes/ethyl acetate) to give the desired product.
Ruthenium-Catalyzed Z-Selective Hydroboration
While most hydroboration methods yield (E)-alkenes, certain ruthenium pincer complexes can catalyze the hydroboration of terminal alkynes to selectively form the thermodynamically less stable (Z)-vinylboronates.[4][14] This remarkable selectivity arises from an unconventional mechanism. The reaction proceeds not through a direct hydroboration, but via a rearrangement of a ruthenium-coordinated alkyne to a Z-vinylidene intermediate. Subsequent C-B bond formation and release of the product furnishes the (Z)-isomer. This process constitutes an apparent trans-hydroboration of the alkyne.[4][14]
Figure 4: Simplified mechanism for Ru-catalyzed Z-selective hydroboration.
Experimental Protocol: Synthesis of (Z)-2-(2-phenylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [14]
In a glovebox, a solution of the ruthenium pincer catalyst [RuH₂(H₂)₂(PNP)] (2.5 µmol, 0.1 mol%) and pinacolborane (3.0 mmol) in toluene (3 mL) is prepared in a Schlenk tube. The solution is cooled to -15°C. Pre-cooled phenylacetylene (2.5 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the (Z)-vinylboronate product.
Transition-Metal-Free Zweifel Olefination
The Zweifel olefination is a stereospecific, transition-metal-free method for alkene synthesis that can be adapted to form vinylboronic esters. In a key step, an organolithium or Grignard reagent adds to a boronic ester to form a tetracoordinate "ate" complex. This boronate complex is then treated with iodine. The iodine induces a 1,2-migration of a group from the boron to the adjacent carbon with inversion of configuration at the migration terminus. The resulting β-iodoboronic ester then undergoes a base-induced anti-elimination to yield the (Z)-alkene.[16][17] By modifying the electrophile and reaction conditions, (E)-alkenes can also be accessed.[17]
Figure 5: General mechanism of the Zweifel olefination for Z-alkene synthesis.
Experimental Protocol: Synthesis of (Z)-3-methyl-1-phenyl-1-pentene [18][19]
To a solution of sec-butylboronic acid pinacol ester (1.0 mmol) in THF (5 mL) at -78°C is added vinyllithium (1.05 equiv, solution in THF) dropwise. The mixture is stirred at -78°C for 30 minutes to form the boronate complex. A solution of iodine (1.2 equiv) in THF is then added, and the reaction is stirred for another 3 hours at -78°C before being warmed to room temperature. A solution of sodium methoxide (B1231860) (3.0 equiv) in methanol (B129727) is added, and the mixture is stirred for 1 hour. The reaction is quenched with aqueous sodium thiosulfate (B1220275) solution, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the Z-alkene.
Conclusion
The synthesis of vinylboronic acid pinacol esters can be achieved through a variety of powerful and mechanistically distinct methods. The choice of synthetic route is dictated by the desired stereochemistry of the vinylboronate, the availability of starting materials, and the functional group tolerance required. Palladium-catalyzed Miyaura borylation offers a reliable route from vinyl halides, while hydroboration of alkynes provides access from readily available triple bonds, with catalysts like copper and ruthenium enabling unique selectivity control for (E) and (Z) isomers, respectively. Finally, the transition-metal-free Zweifel olefination presents a stereospecific alternative for constructing highly substituted alkenes. A thorough understanding of these formation mechanisms is critical for researchers and drug development professionals aiming to leverage these versatile building blocks in the synthesis of next-generation molecules.
A Technical Guide to the Commercial Availability and Purity of Vinylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals Abstract Vinylboronic acid pinacol (B44631) ester (VBPE) is a cornerstone reagent in modern synthetic chemistry, prized for its role in palladium-catalyzed...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylboronic acid pinacol (B44631) ester (VBPE) is a cornerstone reagent in modern synthetic chemistry, prized for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its ability to introduce a vinyl group with high precision has made it an invaluable building block in the synthesis of complex small molecules, particularly active pharmaceutical ingredients (APIs).[2] This technical guide provides an in-depth overview of the commercial availability of VBPE, common purity specifications, and the analytical methodologies required for its rigorous quality control. Detailed protocols and a standardized quality control workflow are presented to assist researchers in ensuring the quality and consistency of this critical reagent.
Commercial Availability
Vinylboronic acid pinacol ester is readily available from several major chemical suppliers. It is typically offered at purities of 95% or higher and is often formulated with stabilizers to prevent polymerization or degradation.
Table 1: Prominent Commercial Suppliers and Specifications
Note: This table is non-exhaustive and represents a snapshot of common offerings. Researchers should always consult the supplier's certificate of analysis for lot-specific data.[3]
Purity Assessment and Quality Control
Ensuring the purity of vinylboronic acid pinacol ester is critical for reaction reproducibility and yield. The primary analytical methods for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
Analytical Methodologies
Quantitative ¹H NMR (qNMR): This is a powerful primary method for determining absolute purity. By integrating the signals of the vinyl protons against a certified internal standard of known concentration, a precise purity value (mass fraction) can be calculated without needing a reference standard of the analyte itself.[4][5]
Gas Chromatography (GC): GC analysis, typically with a Flame Ionization Detector (FID), is used to assess purity and identify volatile impurities. Supplier specifications often cite purity as "97% (GC)".[6]
High-Performance Liquid Chromatography (HPLC): The use of standard reversed-phase (RP) HPLC for purity analysis of pinacolboronate esters is challenging. The ester is susceptible to facile on-column hydrolysis, leading to the formation of the corresponding boronic acid and inaccurate purity readings.[7][8][9] If HPLC must be used, methods employing aprotic diluents and specialized column/mobile phase conditions are necessary to minimize this degradation.[8]
Common Impurities and Degradants
The quality of VBPE can be compromised by several impurities, which may arise from the synthesis process or degradation during storage.
Table 2: Potential Impurities in Vinylboronic Acid Pinacol Ester
Impurity/Degradant
Origin
Notes
Vinylboronic acid
Hydrolysis of the pinacol ester
A common degradant, especially in the presence of moisture.[9][10] Can complicate analysis by RP-HPLC.
Pinacol
Hydrolysis of the pinacol ester
Co-product of hydrolysis.
Stabilizers (Phenothiazine, BHT)
Added by manufacturer
Present in small, controlled amounts (e.g., ≤500 ppm BHT).[6]
Oligomers/Polymers
Self-polymerization of the vinyl group
Can be minimized by the addition of stabilizers and proper storage.
Residual Solvents/Reagents
Synthesis process
Lot-dependent; should be identified on the Certificate of Analysis.
Experimental Protocols
Protocol for Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol provides a methodology for determining the absolute purity of a vinylboronic acid pinacol ester sample using an internal standard.
Materials:
Vinylboronic acid pinacol ester (analyte)
High-purity internal standard (IS), e.g., tetralin or dimethyl sulfone (purity >99.5%)
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Analytical balance (±0.01 mg accuracy)
High-precision 5 mm NMR tubes
NMR spectrometer (≥400 MHz recommended)
Procedure:
Sample Preparation:
Accurately weigh approximately 15-20 mg of the vinylboronic acid pinacol ester into a clean, dry vial. Record the exact mass (m_analyte).
Accurately weigh approximately 10-15 mg of the internal standard into the same vial. Record the exact mass (m_IS). The molar ratio should be close to 1:1.
Add approximately 0.7 mL of CDCl₃ to the vial.
Ensure complete dissolution by gentle vortexing.
Transfer the solution quantitatively to a clean, dry NMR tube.
NMR Data Acquisition:
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
A relaxation delay (d1) of at least 5 times the longest T1 of the signals being integrated (typically 30-60 seconds is sufficient).
A sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
Ensure a 90° pulse angle.
Data Processing and Analysis:
Apply phasing and baseline correction to the spectrum.
Integrate a well-resolved signal from the analyte (e.g., one of the vinyl protons) and a well-resolved signal from the internal standard. For VBPE in CDCl₃, characteristic signals are approximately:
**1.25 ppm (s, 12H, -C(CH₃)₂) **
**5.8-6.2 ppm (m, 3H, -CH=CH₂) **
Use the following equation to calculate the purity of the analyte:
N_analyte : Number of protons for the analyte signal
I_IS : Integral of the internal standard signal
N_IS : Number of protons for the internal standard signal
MW_analyte : Molecular weight of the analyte (154.01 g/mol )
MW_IS : Molecular weight of the internal standard
m_analyte : Mass of the analyte
m_IS : Mass of the internal standard
P_IS : Purity of the internal standard (as a percentage)
Quality Control and Material Handling Workflow
A systematic workflow is essential for handling and qualifying incoming batches of vinylboronic acid pinacol ester to ensure consistency in research and development.
Caption: Quality control workflow for incoming vinylboronic acid pinacol ester.
Stability and Storage
Vinylboronic acid pinacol ester is sensitive to air, moisture, and light.[1][11] It is also a flammable liquid. Proper storage is crucial to maintain its purity and prevent degradation.
Temperature: Store refrigerated (2-8°C) or frozen (-20°C) as recommended by the supplier.
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
Container: Keep the container tightly sealed.[12] Prolonged storage in sealed containers may lead to pressure buildup, requiring periodic venting.[12]
Vinylboronic acid pinacol ester is an essential reagent whose quality directly impacts the success of complex synthetic endeavors. A thorough understanding of its commercial sources, purity profiles, and appropriate analytical techniques is paramount for any research or development professional. By implementing a robust quality control workflow, including purity verification by qNMR and adherence to strict storage and handling protocols, scientists can ensure the integrity of this versatile building block, leading to more reliable and reproducible results in drug discovery and materials science.
The Vinyl Group of Vinylboronic Acid Pinacol Ester: A Hub of Reactivity for Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Vinylboronic acid pinacol (B44631) ester (VBPE) has emerged as a cornerstone reagent in contemporary organic synthesis, prized f...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Vinylboronic acid pinacol (B44631) ester (VBPE) has emerged as a cornerstone reagent in contemporary organic synthesis, prized for the versatile reactivity of its vinyl group. This guide provides a detailed exploration of the key transformations involving the vinyl moiety of VBPE, offering quantitative data, experimental protocols, and mechanistic insights to facilitate its application in research and development, particularly within the pharmaceutical industry.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction
The most prominent application of vinylboronic acid pinacol ester is as a vinylating agent in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the vinyl group of VBPE and an organic halide or triflate, and is a powerful tool for constructing complex molecular architectures found in many natural products and pharmaceuticals.[1][2]
Quantitative Data for Suzuki-Miyaura Reactions
The efficiency of the Suzuki-Miyaura coupling of VBPE is influenced by the choice of catalyst, base, solvent, and the nature of the coupling partner. The following table summarizes representative examples, showcasing the scope of this transformation.
Experimental Protocol: Vinylation of 3-Iodo-1H-indazole[4]
A mixture of 3-iodo-1H-indazole (0.2 g, 0.82 mmol), vinylboronic acid pinacol ester (0.27 mL, 1.62 mmol), tetrakis(triphenylphosphine)palladium(0) (52 mg, 0.045 mmol), and a 2N aqueous solution of sodium carbonate (2 mL) in 1,4-dioxane (7 mL) is subjected to microwave irradiation at 120 °C for 40 minutes. After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 3-vinyl-1H-indazole.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction provides another powerful method for carbon-carbon bond formation, coupling the vinyl group of VBPE with an aryl or vinyl halide. This reaction is particularly useful for the synthesis of substituted styrenes and dienes.[2]
Quantitative Data for Mizoroki-Heck Reactions
The regioselectivity and yield of the Heck reaction can be influenced by the catalyst, ligands, and reaction conditions.
Experimental Protocol: Heck Vinylation of Iodobenzene[5]
In an oven-dried Schlenk tube, palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol) are combined. The tube is evacuated and backfilled with argon. Iodobenzene (112 µL, 1.0 mmol), vinylboronic acid pinacol ester (231 mg, 1.5 mmol), and anhydrous 1,4-dioxane (5 mL) are added via syringe. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the styrylboronic acid pinacol ester.
Catalytic Cycle of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Cycloaddition Reactions: The Diels-Alder Reaction
The vinyl group of VBPE can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings containing a boronic ester functionality. These products are versatile intermediates for further synthetic transformations.[5][6]
Quantitative Data for Diels-Alder Reactions
The Diels-Alder reaction of VBPE is typically performed at elevated temperatures.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene[6][8]
In a pressure tube, vinylboronic acid pinacol ester (1.0 equiv) is dissolved in toluene. Freshly cracked cyclopentadiene (3.0 equiv) is added to the solution. The pressure tube is sealed, and the reaction mixture is heated at 170 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the bicyclic adduct.
Other Notable Reactions of the Vinyl Group
Beyond the major reaction classes detailed above, the vinyl group of VBPE can participate in a range of other synthetically useful transformations.
Hydroboration: The vinyl group can undergo hydroboration, typically with anti-Markovnikov selectivity, to generate a 1,2-bis(boronic ester). This provides access to vicinal diols upon oxidation.[7]
Radical Polymerization: VBPE can serve as a monomer in radical polymerizations, leading to polymers with pendant boronic ester groups. These polymers have potential applications in materials science and as functional supports.[8]
Epoxidation: The double bond can be epoxidized using standard reagents like m-CPBA to form an oxirane ring, which can be further functionalized.
Michael Addition: While less common, under specific conditions, nucleophiles can add to the vinyl group in a conjugate addition fashion.
Applications in Drug Discovery and Development
The versatile reactivity of vinylboronic acid pinacol ester makes it a valuable building block in the synthesis of complex pharmaceutical agents.
Crizotinib (B193316) Intermediate: The synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib can involve a Suzuki-Miyaura coupling where a vinyl group is introduced into a heterocyclic core using VBPE or a related vinylboron species.[9][10]
Neopeltolide (B1256781) Synthesis: In the total synthesis of the marine macrolide (+)-neopeltolide, a Z-selective cross-metathesis reaction with vinylboronic acid pinacol ester was employed to construct a key vinyl boronate intermediate, which then participated in a subsequent Suzuki-Miyaura coupling.[11]
The ability to introduce a vinyl group, which can then be further elaborated or is a key part of the final pharmacophore, underscores the importance of VBPE in medicinal chemistry.
Synthesis of Vinylboronic Acid Pinacol Ester
A common laboratory-scale synthesis involves the reaction of a vinyl Grignard reagent with an trialkyl borate, followed by esterification with pinacol.
Experimental Workflow for VBPE Synthesis
Caption: General workflow for the synthesis of VBPE.
Conclusion
The reactivity profile of the vinyl group in vinylboronic acid pinacol ester is rich and varied, with palladium-catalyzed cross-coupling reactions and cycloadditions being particularly prominent. Its utility as a robust and versatile building block is well-established in academic and industrial research, especially in the synthesis of complex molecules for drug discovery and materials science. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for scientists seeking to harness the synthetic potential of this important reagent.
An In-depth Technical Guide to the Lewis Acidity of the Boron Center in Vinylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals Abstract Vinylboronic acid pinacol (B44631) ester (VBPE) is a pivotal reagent in modern organic synthesis, celebrated for its versatility in carbon-carbon b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylboronic acid pinacol (B44631) ester (VBPE) is a pivotal reagent in modern organic synthesis, celebrated for its versatility in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. The reactivity of VBPE is intrinsically linked to the Lewis acidic character of its boron center. This technical guide provides a comprehensive examination of the Lewis acidity of the boron atom in VBPE, offering a compilation of comparative quantitative data, detailed experimental protocols for the determination of Lewis acidity, and visualizations of relevant chemical processes. Understanding the principles governing the Lewis acidity of VBPE is crucial for optimizing existing synthetic methodologies and for the rational design of novel chemical transformations and therapeutic agents.
Introduction to Lewis Acidity in Organoboron Compounds
A Lewis acid is defined as a chemical species that can accept a pair of electrons. In organoboron compounds like vinylboronic acid pinacol ester, the boron atom possesses a vacant p-orbital, rendering it electron-deficient and thus Lewis acidic. This inherent electrophilicity is the cornerstone of the utility of boronic esters in a vast array of chemical reactions. The magnitude of this Lewis acidity is not constant; it is modulated by the electronic and steric nature of the substituents attached to the boron atom.
The Lewis acidity of boronic esters is a critical factor in their stability and reactivity. For instance, in the context of the Suzuki-Miyaura reaction, the transmetalation step is believed to be facilitated by the coordination of a Lewis base to the boron center, which increases the nucleophilicity of the organic group attached to boron. Generally, boronic esters are considered less Lewis acidic than their corresponding boronic acids due to the electron-donating effect of the oxygen lone pairs in the ester functionality, which partially alleviates the electron deficiency of the boron center.[1]
Quantitative Assessment of Lewis Acidity
The Lewis acidity of organoboron compounds can be quantified using several experimental and computational methods. The most prominent among these are the Gutmann-Beckett method, which relies on ³¹P NMR spectroscopy, and the determination of Fluoride (B91410) Ion Affinity (FIA). While specific quantitative data for vinylboronic acid pinacol ester is not extensively reported in the literature, a comparative analysis with other boronic esters provides valuable insights into its relative Lewis acidity.
It is generally understood that electron-withdrawing substituents on the organic moiety attached to the boron atom increase Lewis acidity, while electron-donating groups decrease it. The vinyl group in VBPE is generally considered to be weakly electron-withdrawing or nearly electronically neutral in its effect on the boron center's Lewis acidity when compared to alkyl or aryl groups.
Table 1: Comparative Lewis Acidity Data for Selected Boronic Esters
Note: The Ammonia Affinity (AA) is a computed value that correlates with Lewis acidity. A higher AA value indicates stronger Lewis acidity. The Acceptor Number (AN) is an experimental measure of Lewis acidity, with higher values indicating stronger acidity.
Experimental Protocols for Determining Lewis Acidity
The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis acidity of a compound by monitoring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine (B1216732) oxide (TEPO).[2] The interaction of the Lewis acidic boron center with the Lewis basic oxygen atom of TEPO leads to a downfield shift of the ³¹P NMR signal, the magnitude of which is proportional to the Lewis acidity.
Experimental Workflow:
Preparation of the TEPO solution: A stock solution of triethylphosphine oxide in a dry, weakly Lewis acidic solvent (e.g., dichloromethane-d₂, chloroform-d, or benzene-d₆) is prepared. It is crucial to use anhydrous solvents to prevent competitive binding of water to the Lewis acid.
Sample Preparation: In a dry NMR tube, a known concentration of the boronic ester to be analyzed (e.g., vinylboronic acid pinacol ester) is dissolved in the same deuterated solvent.
Measurement of the Free TEPO Chemical Shift: A ³¹P NMR spectrum of the TEPO stock solution is recorded to determine the chemical shift of the uncomplexed TEPO (δ_free).
Formation of the Lewis Acid-Base Adduct: An equimolar amount of the TEPO solution is added to the NMR tube containing the boronic ester solution.
Measurement of the Complexed TEPO Chemical Shift: A ³¹P NMR spectrum of the mixture is recorded to determine the chemical shift of the TEPO in the presence of the Lewis acid (δ_observed).
Calculation of the Acceptor Number (AN): The change in chemical shift (Δδ = δ_observed - δ_free) is used to calculate the Acceptor Number using the following empirical formula:
AN = 2.21 × (δ_observed - 41.0)
where 41.0 ppm is the chemical shift of TEPO in the non-coordinating solvent hexane.[2]
Caption: Workflow for the Gutmann-Beckett method.
Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a thermodynamic measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[4] Higher FIA values correspond to stronger Lewis acids. While experimentally challenging to determine directly, FIA is often calculated using quantum chemical methods.
Computational Protocol:
Geometry Optimization: The geometries of the Lewis acid (the boronic ester) and its fluoride adduct are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like PBEh-3c.[4]
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Single-Point Energy Calculation: Higher-level single-point energy calculations are performed on the optimized geometries to obtain more accurate electronic energies.
Calculation of FIA: The gas-phase FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction:
Lewis Acid (g) + F⁻ (g) → [Lewis Acid-F]⁻ (g)
Solvation Correction (Optional): To better reflect the Lewis acidity in solution, a continuum solvation model can be applied to the calculated gas-phase energies.[4]
Caption: Computational workflow for FIA determination.
Role of Lewis Acidity in the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. The Lewis acidity of the boron center in the organoboron reagent plays a crucial, albeit complex, role in the transmetalation step of the catalytic cycle.
The generally accepted mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation and reductive elimination. For the transmetalation to occur, the organic group on the boron atom must be transferred to the palladium center. It is widely believed that the coordination of a base (e.g., hydroxide (B78521) or alkoxide) to the Lewis acidic boron atom is necessary to form a more nucleophilic "ate" complex, which then readily transfers its organic group to the palladium(II) center. A lower Lewis acidity of the boronic ester might necessitate a stronger base or harsher reaction conditions to facilitate the formation of the reactive boronate species.[5]
Caption: Role of Lewis acidity in the Suzuki-Miyaura cycle.
Conclusion
The Lewis acidity of the boron center in vinylboronic acid pinacol ester is a fundamental property that dictates its reactivity and utility in organic synthesis. While direct quantitative measurements for VBPE are sparse, its Lewis acidity can be understood in the context of related boronic esters and the electronic nature of the vinyl substituent. The experimental and computational protocols outlined in this guide provide a framework for the rigorous assessment of the Lewis acidity of VBPE and other organoboron compounds. A deeper understanding of these principles will undoubtedly empower researchers in the fields of catalysis, materials science, and drug development to harness the full potential of this versatile class of reagents.
Application Notes and Protocols: Suzuki-Miyaura Coupling Using Vinylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This reaction, fi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This reaction, first reported by Akira Suzuki in 1979, involves the palladium-catalyzed coupling of an organoborane with an organic halide or triflate.[1][3] Due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents, the Suzuki-Miyaura coupling has become an indispensable tool in academic and industrial research, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2]
Vinylboronic acid pinacol (B44631) esters are particularly valuable reagents in these couplings. The pinacol ester group enhances the stability of the vinylboronic acid, making it easier to handle and store compared to the free boronic acid, which can be prone to polymerization.[4][5] These esters readily participate in the catalytic cycle, enabling the efficient synthesis of vinylated aromatic and heteroaromatic compounds, which are important structural motifs in many biologically active molecules.[6][7]
This document provides a detailed protocol for a typical Suzuki-Miyaura coupling reaction using vinylboronic acid pinacol ester, along with a summary of common reaction conditions and a visual representation of the experimental workflow.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (or triflate) to form a palladium(II) complex.[3]
Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) complex, a step that is typically facilitated by a base.[3]
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[3]
Data Presentation: Typical Reaction Conditions
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common conditions reported in the literature for the coupling of vinylboronic acid pinacol esters with various organic halides and triflates.
Component
Examples
Typical Loading/Concentration
Notes
Palladium Catalyst
Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, [Pd(allyl)Cl]₂
1-5 mol%
The choice of catalyst and ligand can significantly impact reaction efficiency and substrate scope.[8][9] Pre-catalysts that rapidly form the active Pd(0) species can be advantageous for unstable boronic acids.[10]
Ligand
PPh₃, dppf, XPhos, SPhos, cataCXium F sulf
1-10 mol%
Electron-rich and bulky phosphine (B1218219) ligands are often effective.[3][8] Water-soluble ligands can facilitate reactions in aqueous media.[11]
Base
K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, NaOH
2-3 equivalents
The base is crucial for the transmetalation step.[3] The choice of base can depend on the solvent and the sensitivity of the substrates.
A mixture of an organic solvent and an aqueous base solution is commonly used.[4][12] Degassing the solvent is important to prevent oxidation of the catalyst.
Reactant Stoichiometry
Vinylboronic acid pinacol ester
1.0 - 1.5 equivalents
A slight excess of the boronic ester is often used to ensure complete consumption of the limiting halide/triflate.
Temperature
Room Temperature to 100 °C
-
The optimal temperature depends on the reactivity of the coupling partners and the catalyst system. Microwave irradiation can sometimes be used to accelerate the reaction.[13]
Reaction Time
1 - 24 hours
-
Reaction progress should be monitored by a suitable technique (e.g., TLC, GC, LC-MS).
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with vinylboronic acid pinacol ester. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst.
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Schlenk flask or similar reaction vessel
Magnetic stirrer and stir bar
Heating mantle or oil bath with temperature control
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware for workup and purification
Procedure:
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), vinylboronic acid pinacol ester (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water) to the flask via syringe.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinylated product.
Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the Suzuki-Miyaura coupling.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
This application note provides a comprehensive overview and a practical starting point for performing Suzuki-Miyaura coupling reactions with vinylboronic acid pinacol esters. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible results.
Application of Vinylboronic Acid Pinacol Ester in Heck and Stille Coupling Reactions: A Guide for Researchers
Introduction: Vinylboronic acid pinacol (B44631) ester (VBPE) is a versatile and widely utilized reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its stability, ease of h...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: Vinylboronic acid pinacol (B44631) ester (VBPE) is a versatile and widely utilized reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and reactivity make it an invaluable building block for the introduction of vinyl groups in the synthesis of complex molecules, including active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the use of vinylboronic acid pinacol ester in two key transformations: the Mizoroki-Heck reaction and the Stille coupling. While its application in Suzuki-Miyaura coupling is more prevalent, its utility in Heck and Stille-type reactions offers unique advantages and synthetic strategies.
The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide or triflate and an alkene.[1] The use of vinylboronic acid pinacol ester in this reaction allows for the synthesis of substituted vinyl boronates, which are versatile intermediates for further synthetic transformations. A notable advantage is the potential for high regioselectivity, yielding valuable α-vinyl boronates.[2]
Data Presentation: Regioselective Heck Reaction of Aryl Triflates with Vinylboronic Acid Pinacol Ester
The following table summarizes the results of a palladium-catalyzed Mizoroki-Heck reaction between various aryl triflates and vinylboronic acid pinacol ester, highlighting the high yields and excellent regioselectivity achieved under optimized conditions.
Table 1: Yields and regioselectivity in the Mizoroki-Heck reaction of aryl triflates with vinylboronic acid pinacol ester. Data adapted from Chen, Z., et al. (2024).[2]
Experimental Protocol: Regioselective Synthesis of α-Vinyl Boronates
This protocol is based on the regioselective Mizoroki-Heck reaction reported by Chen, Z., et al. (2024).[2]
Organic base (e.g., 2,2,6,6-Tetramethylpiperidine - TMP) (2.0 equiv)
Anhydrous, nonpolar solvent (e.g., Toluene)
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 2 mol %) and the ligand (e.g., 4 mol %).
Add the aryl triflate (1.0 equiv) and the organic base (2.0 equiv).
Add the anhydrous, nonpolar solvent via syringe.
Finally, add the vinylboronic acid pinacol ester (1.5 equiv) to the reaction mixture.
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-vinyl boronate.
Note: The choice of an organic base and anhydrous, nonpolar solvent is crucial to favor the Heck product and suppress the competing Suzuki-Miyaura coupling pathway.[2]
Visualization of the Mizoroki-Heck Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
The Stille Coupling
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound with an sp2-hybridized organic halide or triflate.[3] While vinyltin (B8441512) reagents are the conventional choice for vinylation in Stille couplings, the use of organoboron compounds in Stille-type reactions is an area of growing interest, driven by the desire to avoid toxic tin byproducts. However, the direct application of vinylboronic acid pinacol ester in a traditional Stille coupling is not as established as its use in Suzuki-Miyaura reactions. The transmetalation step from boron to palladium generally requires specific conditions, often involving a base, which is characteristic of Suzuki-Miyaura couplings.
For the purpose of this guide, a general protocol for a Stille vinylation using a vinyltin reagent is provided, as it represents the standard and well-documented procedure. Researchers interested in exploring a Stille-type reaction with vinylboronic acid pinacol ester should consider that the conditions would likely need to be adapted to facilitate the boronto-palladium transmetalation, potentially blurring the lines with a Suzuki-Miyaura coupling.
Data Presentation: Representative Stille Vinylation Reactions
The following table provides representative yields for the Stille coupling of various aryl halides with a vinyltin reagent, illustrating the general efficacy of this transformation.
Entry
Aryl Halide
Vinylating Agent
Product
Yield (%)
1
Iodobenzene
Vinyltributyltin
Styrene
95
2
4-Bromotoluene
Vinyltributyltin
4-Methylstyrene
88
3
1-Iodonaphthalene
Vinyltributyltin
1-Vinylnaphthalene
92
4
2-Bromopyridine
Vinyltributyltin
2-Vinylpyridine
85
5
4-Iodoanisole
Vinyltributyltin
4-Methoxystyrene
90
Table 2: Representative yields for the Stille vinylation of aryl halides. Note: Vinyltributyltin is used as the vinylating agent.
Experimental Protocol: General Procedure for Stille Vinylation
This protocol is a general guideline for a Stille coupling reaction and can be adapted for various substrates.
Anhydrous and degassed solvent (e.g., Toluene, THF)
Inert atmosphere (Argon or Nitrogen)
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv) and the palladium catalyst (e.g., 2-5 mol %) in the anhydrous, degassed solvent.
Add the vinyltin reagent (1.1 equiv) to the reaction mixture via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualization of the Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille coupling reaction.
Conclusion
Vinylboronic acid pinacol ester is a highly effective reagent for the introduction of vinyl groups in palladium-catalyzed cross-coupling reactions. Its application in the Mizoroki-Heck reaction provides a regioselective route to valuable α-vinyl boronates. While its direct use in a traditional Stille coupling is less common, with vinyltin reagents being the standard, the principles of palladium catalysis offer a framework for exploring Stille-type couplings with organoboron reagents, thereby avoiding the use of toxic tin compounds. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development.
Application of Vinylboronic Acid Pinacol Ester in the Synthesis of Complex Natural Products
Introduction Vinylboronic acid pinacol (B44631) ester (VBPE) has emerged as a versatile and indispensable reagent in modern organic synthesis, particularly in the construction of complex molecular architectures found in...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Vinylboronic acid pinacol (B44631) ester (VBPE) has emerged as a versatile and indispensable reagent in modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its stability, ease of handling, and predictable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have made it a preferred vinylating agent for the formation of carbon-carbon bonds. This application note provides detailed protocols and data on the use of VBPE in the total synthesis of several bioactive natural products, highlighting its role in achieving high yields and stereoselectivity in key bond-forming steps. These protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis.
Key Applications and Protocols
The utility of vinylboronic acid pinacol ester is demonstrated here through its application in the total synthesis of Fostriecin, a potent antitumor agent, and discussions on its potential use in the synthesis of Apoptolidin and the Callipeltoside aglycon.
Total Synthesis of Fostriecin: Late-Stage Suzuki-Miyaura Coupling
The total synthesis of Fostriecin, a phosphate (B84403) monoester with significant antitumor properties, represents a landmark achievement in natural product synthesis. A key step in the synthesis developed by O'Doherty and Gao involves a late-stage Suzuki-Miyaura cross-coupling reaction to install the sensitive (Z,Z,E)-triene moiety.[1] The use of a remarkably stable Z-vinyl boronate was crucial for the success of this transformation, delivering the desired triene with high yield and excellent stereocontrol.[1]
Experimental Protocol: Suzuki-Miyaura Coupling in the Synthesis of Fostriecin [1]
This protocol details the coupling of vinyl boronate 32 and vinyl iodide 8 to form the triene 33 .
To a solution of vinyl boronate 32 in anhydrous DMF is added vinyl iodide 8 .
The solution is degassed with argon for 15 minutes.
In a separate flask, Pd₂(dba)₃·CHCl₃ and PPh₃ are dissolved in anhydrous DMF and the solution is stirred under argon for 10 minutes until a color change to deep purple is observed.
The catalyst solution is then transferred to the solution of the coupling partners via cannula.
The reaction mixture is stirred at room temperature under an argon atmosphere and monitored by TLC.
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
The crude product is purified by silica (B1680970) gel chromatography to afford the Z,Z,E-triene 33 .
Quantitative Data:
Coupling Partners
Catalyst System
Solvent
Yield (%)
Stereoselectivity (Z,Z,E)
Vinyl boronate 32 and Vinyl iodide 8
Pd₂(dba)₃·CHCl₃ / PPh₃
DMF
80
>20:1
Reaction Scheme:
Caption: Suzuki-Miyaura coupling in Fostriecin synthesis.
Application in the Synthesis of Apoptolidin Fragments
The total synthesis of Apoptolidin, a complex macrolide with potent apoptotic activity, often involves the coupling of large, highly functionalized fragments. While the Nicolaou group's synthesis utilized a Stille coupling with a vinylstannane, vinylboronic acid pinacol ester presents a less toxic and more stable alternative for such transformations. The synthesis of key vinyl iodide and vinylstannane fragments provides an opportunity for the application of VBPE. For instance, the C1-C10 fragment containing a vinyl moiety could be synthesized using a Suzuki-Miyaura coupling with VBPE, offering a milder and safer route.
Conceptual Workflow for Apoptolidin Fragment Synthesis:
Caption: Conceptual workflow for Apoptolidin fragment synthesis using VBPE.
Boron-Mediated Aldol Reaction in the Synthesis of the Callipeltoside Aglycon
The versatility of boron-based reagents extends beyond cross-coupling reactions. In the total synthesis of the callipeltoside aglycon, a cytotoxic macrolide from a marine sponge, a key step involves a boron-mediated anti-aldol reaction. This demonstrates the broader utility of organoboron chemistry in establishing stereocenters with high selectivity, which is critical in the synthesis of complex natural products. While not a direct application of VBPE, this example underscores the importance of boron reagents in constructing the chiral building blocks that may later be functionalized with vinyl groups using reagents like VBPE.
Logical Relationship in Stereoselective Synthesis:
Application Notes and Protocols: The Use of Vinylboronic Acid Pinacol Ester in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Vinylboronic acid pinacol (B44631) ester is a versatile and widely utilized reagent in modern organic synthesis, particularly within the pharma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylboronic acid pinacol (B44631) ester is a versatile and widely utilized reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its stability, ease of handling, and reactivity make it an invaluable building block for the introduction of vinyl functionalities into complex molecules. This is most prominently achieved through the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The vinyl group serves as a key pharmacophore in various drug candidates and provides a handle for further synthetic transformations. These application notes provide an overview of the utility of vinylboronic acid pinacol ester in the synthesis of pharmaceutical intermediates, with a focus on practical experimental protocols and relevant data.
Key Applications in Pharmaceutical Intermediate Synthesis
Vinylboronic acid pinacol ester is instrumental in the synthesis of a variety of pharmaceutical intermediates, including but not limited to:
Kinase Inhibitors: Many kinase inhibitors possess vinyl-substituted heterocyclic cores. The vinyl group can interact with key amino acid residues in the kinase active site or serve as a precursor for more complex functionalities.
G-Protein-Coupled Receptor (GPCR) Modulators: The introduction of a vinyl group can influence the potency and selectivity of GPCR modulators by altering their binding interactions with the receptor.
Antiviral and Anticancer Agents: Vinyl-substituted heterocycles are common motifs in various antiviral and anticancer drugs, contributing to their biological activity.
Experimental Protocols
Protocol 1: Synthesis of 3-Vinyl-1H-indazoles via Suzuki-Miyaura Coupling
This protocol details the synthesis of 3-vinyl-1H-indazoles from the corresponding 3-iodo-1H-indazoles using vinylboronic acid pinacol ester. This reaction is a key step in the synthesis of various indazole-based pharmaceutical intermediates, including Polo-Like Kinase 4 (PLK4) inhibitors.[1]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura vinylation of 3-iodo-1H-indazole.
Protocol 2: General Procedure for the Vinylation of Heterocyclic Halides
This protocol provides a general methodology for the Suzuki-Miyaura coupling of various heterocyclic halides with vinylboronic acid pinacol ester, a common strategy in the synthesis of kinase inhibitors and other pharmaceutical agents.
Experimental Workflow:
Caption: A typical experimental workflow for Suzuki-Miyaura vinylation.
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
In a reaction vessel, combine the heterocyclic halide, vinylboronic acid pinacol ester, palladium catalyst, and base.
Add the solvent system to the mixture.
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
Cool the reaction to room temperature and perform an aqueous workup.
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
Dry the combined organic extracts, concentrate, and purify by column chromatography.
Representative Yields for Vinylation of Heterocyclic Halides:
Entry
Heterocyclic Halide
Catalyst
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
2-Bromopyridine
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
100
12
85
2
4-Iodopyrimidine
Pd(dppf)Cl₂
Cs₂CO₃
Dioxane
90
6
92
3
5-Bromo-1-methyl-1H-pyrazole
Pd(PPh₃)₄
Na₂CO₃
DMF/H₂O
110
8
78
Note: These are representative conditions and yields. Optimization may be required for specific substrates.
Application in the Synthesis of Kinase Inhibitors
Vinylboronic acid pinacol ester has been employed in the synthesis of intermediates for several kinase inhibitors. For instance, it is used in a late-stage Suzuki-Miyaura coupling for the synthesis of Crizotinib , an anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (MET) inhibitor.[2] While the detailed protocol for this specific industrial synthesis is proprietary, the general vinylation procedures described above are applicable to the core heterocyclic scaffolds of such inhibitors.
Logical Relationship in Kinase Inhibitor Synthesis:
Caption: Synthetic strategy for kinase inhibitors using vinylboronic acid pinacol ester.
Conclusion
Vinylboronic acid pinacol ester is a cornerstone reagent for the synthesis of pharmaceutical intermediates. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the introduction of vinyl groups into a wide range of heterocyclic scaffolds. The protocols and data presented herein demonstrate its utility and provide a foundation for researchers and drug development professionals to incorporate this versatile reagent into their synthetic strategies. The continued development of new catalytic systems and reaction conditions will undoubtedly expand the scope and application of vinylboronic acid pinacol ester in the future of pharmaceutical synthesis.
Application Notes and Protocols: Radical Polymerization of Vinylboronic Acid Pinacol Ester for Materials Science
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the radical polymerization of vinylboronic acid pinacol (B44631) ester (VBAP), a versatile monomer fo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radical polymerization of vinylboronic acid pinacol (B44631) ester (VBAP), a versatile monomer for the synthesis of advanced materials. The resulting polymer, poly(vinylboronic acid pinacol ester) (PVBAP), and its copolymers offer unique properties due to the presence of the boronic ester functionality, which can be further modified for a wide range of applications, including drug delivery, sensors, and self-healing materials.
Introduction
Vinylboronic acid pinacol ester (VBAP) is a valuable monomer in polymer chemistry, primarily because the boronic ester group can be easily converted to a hydroxyl group, making PVBAP an important precursor to poly(vinyl alcohol) (PVA) and its copolymers. This synthetic route allows for the creation of vinyl alcohol copolymers that are otherwise difficult to synthesize.[1][2] Furthermore, the boronic ester moiety itself imparts unique functionalities to the polymer, enabling applications in areas such as stimuli-responsive materials and dynamic covalent chemistry.[3] This document outlines protocols for both conventional free-radical polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of VBAP, providing researchers with the tools to synthesize well-defined boron-containing polymers.
Standard laboratory glassware: Schlenk tubes, round-bottom flasks, condensers
Inert atmosphere equipment: Nitrogen or Argon gas line, Schlenk line
Magnetic stirrer and heating plate/oil bath
Polymer characterization equipment:
Nuclear Magnetic Resonance (NMR) spectrometer
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) system
Differential Scanning Calorimetry (DSC)
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of VBAP and Styrene
This protocol describes a typical free-radical copolymerization of VBAP with styrene.
Procedure:
Purify the vinylboronic acid pinacol ester and styrene by distillation before use.[6]
In a Schlenk tube equipped with a magnetic stir bar, add the desired amounts of VBAP, styrene, AIBN initiator, and toluene as the solvent under an inert atmosphere (Argon or Nitrogen).[6] For example, for a 1:1 molar ratio of monomers, use [VBpin]₀ = [St]₀ = 1 M and [AIBN]₀ = 20 mM.[6]
Add an internal standard, such as tetralin, for monitoring monomer conversion by ¹H NMR.[6]
Seal the Schlenk tube and place it in a preheated oil bath at 60 °C.[6]
Stir the reaction mixture for the desired time (e.g., 72 hours).[6]
Monitor the conversion of each monomer periodically by taking aliquots from the reaction mixture and analyzing them by ¹H NMR.[6]
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
Evaporate the solvent to obtain the crude copolymer.[6]
Purify the resulting polymer by precipitation in a non-solvent (e.g., methanol (B129727) or hexane) and drying under vacuum. Dialysis can also be used for purification.[6]
Characterize the purified polymer for its molecular weight (Mn) and polydispersity (Mw/Mn) using SEC, and determine the copolymer composition using ¹H NMR.[6] Thermal properties like the glass transition temperature (Tg) can be analyzed by DSC.[6]
Experimental Workflow for Free-Radical Copolymerization
Caption: Workflow for the free-radical copolymerization of VBAP and styrene.
Protocol 2: RAFT Copolymerization of VBAP and Styrene
This protocol outlines the synthesis of well-defined copolymers of VBAP and styrene using RAFT polymerization for better control over molecular weight and dispersity.
Procedure:
Purify the vinylboronic acid pinacol ester and styrene by distillation.[6]
In a Schlenk tube under an inert atmosphere, combine the RAFT agent (e.g., CPDT), the initiator (AIBN), VBAP, styrene, and toluene.[6] A typical ratio for the reaction is [VBpin]₀ = [St]₀ = 2 M, with a [CPDT]₀/[AIBN]₀ ratio of 0.8.[6]
Add an internal standard like tetralin for conversion monitoring.[6]
Seal the tube and immerse it in an oil bath set to 60 °C.[6]
Allow the polymerization to proceed with stirring for a specific duration (e.g., 72 hours), during which the molecular weight should increase linearly with conversion.[6]
Monitor the reaction progress by taking samples for ¹H NMR and SEC analysis to track monomer conversion and the evolution of molecular weight and polydispersity.[6]
Terminate the reaction by cooling the mixture and exposing it to air.
Isolate and purify the polymer using the same methods described in Protocol 1.
Characterize the final polymer to confirm its controlled characteristics (narrow Mw/Mn).[6]
Experimental Workflow for RAFT Copolymerization
Caption: Workflow for the RAFT copolymerization of VBAP and styrene.
Data Presentation
The following tables summarize representative quantitative data from the radical polymerization of VBAP.
Table 1: Free-Radical Copolymerization of VBAP with Various Comonomers
The polymers synthesized from VBAP have a range of applications stemming from the unique properties of the boronic ester group.
Precursors to Poly(vinyl alcohol) Copolymers: The boronic ester groups on the polymer backbone can be readily oxidized to hydroxyl groups, providing a route to novel poly(vinyl alcohol)-styrene copolymers.[1][2] This is significant because the direct copolymerization of vinyl acetate (B1210297) (a common PVA precursor) with styrene is challenging.[2]
Stimuli-Responsive Materials: Boronic acids and their esters are known to interact with diols, including sugars. This property makes PVBAP-containing materials, particularly block copolymers, responsive to changes in pH and glucose concentration, which is highly relevant for developing drug delivery systems and sensors.[8]
Dynamic and Self-Healing Materials: The boronic ester linkage can participate in dynamic covalent exchange reactions.[3] This property can be harnessed to create self-healing polymers and vitrimers, which are a class of plastics that can be reprocessed like thermoplastics while retaining the mechanical properties of thermosets.[9]
Logical Relationship of VBAP Polymerization to Applications
Caption: Relationship between VBAP polymerization, polymer properties, and applications.
Conclusion
The radical polymerization of vinylboronic acid pinacol ester offers a versatile platform for the synthesis of functional polymers with broad applications in materials science and drug development. The protocols provided herein for both free-radical and RAFT polymerization enable the synthesis of a variety of polymer architectures. The ability to post-functionalize the boronic ester group, combined with its inherent reactivity, makes PVBAP and its derivatives highly attractive for the creation of next-generation smart and functional materials.
Application Notes and Protocols: Diastereoselective Addition Reactions with Vinylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals Introduction Vinylboronic acid pinacol (B44631) ester (VBpin) is a versatile and increasingly important reagent in modern organic synthesis. Its stability,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylboronic acid pinacol (B44631) ester (VBpin) is a versatile and increasingly important reagent in modern organic synthesis. Its stability, ease of handling, and diverse reactivity make it an invaluable building block for the construction of complex molecular architectures. As a vinylating agent, VBpin participates in a wide array of transformations, including Suzuki-Miyaura cross-couplings, Heck reactions, and various addition reactions. Of particular significance are diastereoselective addition reactions, which allow for the controlled formation of new stereocenters—a critical challenge in the synthesis of pharmaceuticals and other chiral molecules.
These application notes provide an overview of key diastereoselective addition reactions involving vinylboronic acid pinacol ester, including detailed protocols for catalytic conjugate additions to α,β-unsaturated systems, additions to imines, and cycloaddition reactions.
Rhodium-Catalyzed Diastereoselective Tandem Conjugate Addition-Michael Cyclization
Rhodium catalysis enables the highly stereoselective 1,4-addition of vinylboronic acid pinacol ester to specifically designed enone substrates, initiating a tandem Michael cyclization. This powerful sequence allows for the rapid construction of complex cyclic systems, such as 1,2,3-trisubstituted indanes, with excellent control over the relative stereochemistry. The reaction proceeds through an oxa-π-allyl-Rh(I) intermediate, and the choice of base and reaction conditions is crucial for achieving high diastereoselectivity.[1]
Data Presentation: Reaction of Vinylboronic Acid with Dienones
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add the dienone substrate (e.g., 0.2 mmol, 1.0 equiv) and [Rh(cod)₂]BF₄ (0.01 mmol, 0.05 equiv).
Add the solvent mixture (e.g., 2.0 mL of dioxane/H₂O 4:1).
To this solution, add vinylboronic acid pinacol ester (0.3 mmol, 1.5 equiv) followed by barium hydroxide (0.4 mmol, 2.0 equiv).
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (5 mL).
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
Filter the mixture and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,2,3-trisubstituted indane product.
Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy.
Application Notes and Protocols: Synthesis of Substituted Styrenes using Vinylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of substituted styrenes is a cornerstone of modern organic chemistry, providing essential building blocks for polymers, fine chem...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted styrenes is a cornerstone of modern organic chemistry, providing essential building blocks for polymers, fine chemicals, and pharmaceuticals. A particularly robust and versatile method for their preparation is the Suzuki-Miyaura cross-coupling reaction. This protocol details the use of vinylboronic acid pinacol (B44631) ester as a key reagent in palladium-catalyzed cross-coupling reactions with various aryl halides to afford a diverse range of substituted styrenes. This method is distinguished by its high functional group tolerance, stereospecificity, and generally high yields, making it an invaluable tool in research and development.
A prominent application of this methodology is in the synthesis of bioactive molecules such as resveratrol (B1683913) and its analogs, which are known for their antioxidant and potential chemotherapeutic properties. The ability to readily introduce a vinyl group onto complex aromatic and heteroaromatic scaffolds highlights the significance of this synthetic strategy in drug discovery and medicinal chemistry.
Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The synthesis of substituted styrenes via vinylboronic acid pinacol ester is primarily achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process involves a catalytic cycle that systematically couples the vinyl group from the boronic ester with an aryl halide. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
First, a palladium(0) catalyst undergoes oxidative addition with an aryl halide, forming a palladium(II) intermediate. This is followed by transmetalation, where the vinyl group from the activated boronic ester is transferred to the palladium center, a step often facilitated by a base. The cycle concludes with reductive elimination, where the substituted styrene (B11656) product is formed, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1][2]
Caption: The Suzuki-Miyaura catalytic cycle for styrene synthesis.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with vinylboronic acid pinacol ester. Reaction conditions, including catalyst, base, and solvent, may require optimization for specific substrates.
Materials:
Aryl halide (e.g., aryl bromide, iodide, or triflate)
To a Schlenk flask or microwave vial containing a stir bar, add the aryl halide (1.0 mmol), a palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol).
The vessel is sealed and evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
Under a positive pressure of inert gas, add the solvent (5-10 mL) followed by the vinylboronic acid pinacol ester (1.2-1.5 mmol).
The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
Upon completion, the reaction mixture is cooled to room temperature.
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted styrene.
Example Protocol: Microwave-Assisted Synthesis of 3-Vinylindazoles
This protocol is adapted for the rapid, microwave-assisted synthesis of 3-vinylindazole derivatives.[4]
To a microwave reactor vial, add the 3-iodoindazole derivative (0.5 mmol), vinylboronic acid pinacol ester (1.0 mmol), and Pd(PPh₃)₄ (0.025-0.03 mmol).
Add 1,4-dioxane (3.5 mL) and the 2N aqueous Na₂CO₃ solution (1 mL).
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at 120 °C for 40 minutes.
After cooling, the reaction mixture is processed as described in the general protocol for workup and purification.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of substituted styrenes using vinylboronic acid pinacol ester.
Caption: General experimental workflow for styrene synthesis.
Data Presentation
The following table summarizes representative examples of substituted styrenes synthesized via Suzuki-Miyaura coupling with vinylboronic acid pinacol ester, showcasing the versatility and efficiency of this method.
The Suzuki-Miyaura cross-coupling of vinylboronic acid pinacol ester with aryl halides is a highly effective and adaptable method for the synthesis of a wide array of substituted styrenes. The mild reaction conditions, broad functional group tolerance, and amenability to high-throughput techniques like microwave-assisted synthesis make it an indispensable tool for chemists in academia and industry. The successful application of this methodology in the synthesis of complex molecules like resveratrol underscores its importance in the development of novel therapeutics and functional materials. The provided protocols and data serve as a comprehensive guide for researchers looking to employ this powerful synthetic transformation.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Vinylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing vinylboronic acid pinacol (B44631)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing vinylboronic acid pinacol (B44631) ester. This versatile reaction is a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules, including substituted styrenes and other vinyl-containing compounds prevalent in pharmaceuticals and functional materials.
Overview and Key Concepts
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, vinylboronic acid pinacol ester) and an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction is prized for its high functional group tolerance, stereospecificity, and generally mild reaction conditions.
Key Components of the Reaction:
Palladium Catalyst: The heart of the reaction, typically a palladium(0) species which is either added directly or generated in situ from a palladium(II) precatalyst.
Ligand: A crucial component that coordinates to the palladium center, influencing the catalyst's stability, reactivity, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed.
Base: Required to activate the organoboron species, facilitating the crucial transmetalation step in the catalytic cycle.
Solvent: A suitable solvent is chosen to dissolve the reactants and facilitate the reaction, with common choices including ethereal or polar aprotic solvents.
Organic Halide/Triflate: The electrophilic partner in the coupling reaction.
Comparative Performance of Palladium Catalyst Systems
The choice of catalyst, ligand, base, and solvent significantly impacts the yield and efficiency of the cross-coupling reaction. Below is a summary of a highly effective catalyst system for the coupling of an alkyl-substituted vinylboronic acid pinacol ester with various aryl bromides.
Table 1: Performance of the Pd(OAc)₂/SPhos Catalyst System in the Cross-Coupling of (E)-Octenylboronic Acid Pinacol Ester with Aryl Bromides
This section provides detailed, step-by-step protocols for two common palladium catalyst systems for the Suzuki-Miyaura cross-coupling of vinylboronic acid pinacol ester.
Protocol 1: Pd(OAc)₂/SPhos Catalyzed Cross-Coupling of Vinylboronic Acid Pinacol Ester with an Aryl Bromide
This protocol is based on a highly efficient and versatile catalyst system suitable for a wide range of aryl bromides.
Standard laboratory glassware for inert atmosphere reactions
Magnetic stirrer and heating mantle
Procedure:
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), vinylboronic acid pinacol ester (1.2 equiv.), palladium(II) acetate (0.05 equiv.), SPhos (0.10 equiv.), and potassium carbonate (1.2 equiv.).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe. The volume of solvent should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M concentration of the aryl bromide).
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired vinyl-substituted product.
Protocol 2: Pd(PPh₃)₄ Catalyzed Cross-Coupling of Vinylboronic Acid Pinacol Ester with an Iodoalkene under Microwave Conditions
This protocol utilizes a classic palladium catalyst and microwave irradiation to accelerate the reaction, which is particularly useful for less reactive coupling partners.
Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine the iodoalkene/iodoarene (1.0 equiv.), vinylboronic acid pinacol ester (1.0-1.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
Solvent and Base Addition: Add 1,4-dioxane and the 2M aqueous sodium carbonate solution (typically in a 3:1 to 4:1 ratio of dioxane to aqueous base).
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).
Work-up:
After the reaction is complete, cool the vial to room temperature.
Dilute the reaction mixture with water and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x).
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and remove the solvent in vacuo.
Purification: Purify the residue by flash column chromatography on silica gel to afford the pure cross-coupled product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling of vinylboronic acid pinacol ester.
Method
Application Notes and Protocols: Optimizing Base and Solvent Effects in Suzuki-Miyaura Coupling of Vinylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with hig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The use of vinylboronic acid pinacol (B44631) esters as coupling partners is particularly valuable for the introduction of vinyl groups, which are key structural motifs in many biologically active molecules and synthetic intermediates. The success of this transformation is critically dependent on the judicious selection of reaction parameters, with the base and solvent system playing a pivotal role in dictating reaction kinetics, yield, and selectivity.[3] These application notes provide a detailed guide to understanding and optimizing the effects of different bases and solvents for the Suzuki-Miyaura coupling of vinylboronic acid pinacol ester with aryl halides.
The Critical Role of Base and Solvent
The primary function of the base in the Suzuki-Miyaura coupling is to facilitate the transmetalation step, which is often rate-determining.[3] The base activates the organoboron species, forming a more nucleophilic "ate" complex that readily transfers its organic group to the palladium center.[3] The choice of base can significantly impact the reaction rate and yield.
The solvent system must be capable of dissolving the various components of the reaction mixture, including the organometallic catalyst, the organic substrates, and the inorganic base. Furthermore, the polarity and protic nature of the solvent can influence the stability of intermediates in the catalytic cycle and the solubility of the base. For boronic esters, the presence of water can be crucial for hydrolysis to the more reactive boronic acid, although direct transmetalation from the ester is also possible under certain conditions.[4][5]
Data Summary: Base and Solvent Effects on Reaction Yield
The following tables summarize quantitative data from a systematic study on the Suzuki-Miyaura coupling of an unprotected 3-iodoindazole with vinylboronic acid pinacol ester.[6] This data provides valuable insights into the relative efficacy of different reaction conditions.
Table 2: Comparison of Common Bases in Suzuki-Miyaura Coupling
While the above study focused on specific conditions, a broader range of bases is commonly employed in Suzuki-Miyaura reactions. The following table provides a general comparison of their performance, synthesized from various literature sources.
Base
Typical Solvents
Strength
Key Characteristics
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃)
Dioxane/H₂O, Toluene/H₂O, THF/H₂O
Moderate
Generally effective, inexpensive, and widely used. Often requires aqueous co-solvent for solubility and to facilitate boronic ester hydrolysis.
Phosphates (K₃PO₄)
Toluene, Dioxane, THF
Strong
Often provides higher yields, especially for less reactive substrates. Can be used under both aqueous and anhydrous conditions.
Hydroxides (NaOH, KOH)
THF/H₂O, Dioxane/H₂O
Strong
Highly effective but can promote side reactions with base-sensitive functional groups.
Fluorides (KF, CsF)
THF, Toluene
Moderate
Can be effective under anhydrous conditions, activating the boronic ester without hydrolysis.
Organic Bases (Et₃N, DIPEA)
Toluene, THF
Weak
Generally less effective than inorganic bases for this transformation.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of an aryl halide with vinylboronic acid pinacol ester, based on optimized conditions from the literature.[6]
Solvent (e.g., 1,4-Dioxane and Water, typically in a 3:1 to 5:1 ratio)
Inert gas (Nitrogen or Argon)
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
Procedure:
Reaction Setup: To a clean and dry reaction vessel, add the aryl halide, vinylboronic acid pinacol ester, palladium catalyst, and base.
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and water) to the reaction vessel.
Inert Atmosphere: Seal the vessel and degas the reaction mixture by bubbling an inert gas (nitrogen or argon) through the solution for 10-15 minutes. Alternatively, use freeze-pump-thaw cycles.
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating with a reflux condenser or under microwave irradiation for accelerated reaction times.
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired vinylated product.
Visualizing the Process
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The selection of an appropriate base and solvent system is paramount for the successful Suzuki-Miyaura coupling of vinylboronic acid pinacol ester. While inorganic bases such as sodium carbonate and potassium phosphate (B84403) in aqueous solvent mixtures are generally effective, the optimal conditions are substrate-dependent. A systematic optimization of these parameters, as outlined in the provided protocols and data, is crucial for achieving high yields and purity in the synthesis of vinylated compounds. These guidelines serve as a valuable starting point for researchers in the development of robust and efficient cross-coupling methodologies.
Application Notes and Protocols for Microwave-Assisted Cross-Coupling with Vinylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions using vinylboronic acid pinac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions using vinylboronic acid pinacol (B44631) ester. This powerful technique allows for the rapid and efficient formation of carbon-carbon bonds, leading to the synthesis of vinylated aromatic and heteroaromatic compounds, which are valuable intermediates in pharmaceutical and materials science research. Microwave irradiation dramatically reduces reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[1][2][3][4]
Advantages of Microwave-Assisted Suzuki-Miyaura Vinylation
The use of microwave heating for Suzuki-Miyaura cross-coupling reactions with vinylboronic acid pinacol ester offers several significant advantages over conventional heating methods:
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates, reducing synthesis times from hours to minutes.[2][4]
Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[2][4]
Enhanced Reproducibility: Microwave reactors offer precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible results.[4]
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and catalysts.[4]
Experimental Protocols
Below are detailed protocols for the microwave-assisted Suzuki-Miyaura cross-coupling of aryl/heteroaryl halides with vinylboronic acid pinacol ester. These protocols are general and may require optimization for specific substrates.
Protocol 1: General Procedure for Vinylation of (Hetero)aryl Halides
This protocol is adapted from procedures for the vinylation of various aryl and heteroaryl halides.[5][6]
Materials:
(Hetero)aryl halide (1.0 equiv)
Vinylboronic acid pinacol ester (1.5 - 2.0 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equiv)
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Microwave reactor vial with a stir bar
Argon or nitrogen gas supply
Procedure:
To a microwave reactor vial, add the (hetero)aryl halide (e.g., 0.5 mmol), vinylboronic acid pinacol ester (e.g., 1.0 mmol, 2.0 equiv), palladium catalyst (e.g., 0.025 mmol, 5 mol%), and base (e.g., 1.5 mmol, 3.0 equiv).
Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water, 4:1) to the vial.
Seal the vial under an inert atmosphere (argon or nitrogen).
Place the vial in the microwave reactor.
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-40 minutes).
After the reaction is complete, allow the vial to cool to room temperature.
Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired vinylated product.
Data Presentation
The following tables summarize quantitative data from representative microwave-assisted Suzuki-Miyaura vinylation reactions.
Table 1: Vinylation of 5-Substituted 3-Iodoindazoles [5]
Entry
5-Substituent
Product Yield (%)
1
H
75
2
F
72
3
Cl
65
4
Br
60
5
I
55
6
Me
80
7
OMe
75
8
NO₂
13
Reaction Conditions: 3-iodoindazole derivative (1.0 equiv), vinylboronic acid pinacol ester (2.0 equiv), Pd(PPh₃)₄ (5-6 mol%), Na₂CO₃ (2N aqueous solution), 1,4-dioxane, microwave irradiation at 120 °C for 40 minutes.
Table 2: Optimization of Microwave-Assisted Vinylation [5]
Preventing premature polymerization of vinylboronic acid pinacol ester
Technical Support Center: Vinylboronic Acid Pinacol (B44631) Ester This guide provides troubleshooting and frequently asked questions regarding the premature polymerization of vinylboronic acid pinacol ester (VBPE) for r...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Vinylboronic Acid Pinacol (B44631) Ester
This guide provides troubleshooting and frequently asked questions regarding the premature polymerization of vinylboronic acid pinacol ester (VBPE) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What causes my vinylboronic acid pinacol ester to polymerize?
A1: The solidification or increased viscosity of your vinylboronic acid pinacol ester is a sign of premature polymerization.[1] This is a spontaneous radical polymerization process where individual monomer units link together. The reaction can be initiated by several factors:
Heat and Light: Provide the energy needed to initiate radical formation.
Oxygen: Air exposure can generate peroxide species that act as radical initiators.[1]
Contaminants: Impurities can sometimes catalyze polymerization.
Inherent Reactivity: The vacant p-orbital on the boron atom can stabilize growing carbon radicals, making the vinyl group susceptible to polymerization.[1]
Q2: How should I properly store vinylboronic acid pinacol ester to prevent polymerization?
A2: Proper storage is the most critical step in preventing polymerization. Key storage conditions include:
Temperature: Store in a cool, dark environment. Storage at -20°C is recommended for long-term stability.[1][2]
Inert Atmosphere: The container should be tightly sealed under an inert gas like argon or nitrogen to exclude oxygen.[1]
Inhibitors: The use of a chemical stabilizer (radical inhibitor) is highly recommended.[1] Many commercial preparations of VBPE are supplied with an inhibitor already added.[1][3]
Q3: What are radical inhibitors and which ones are effective for VBPE?
A3: Radical inhibitors are compounds that scavenge free radicals, stopping the polymerization chain reaction.[1] For vinyl monomers like VBPE, several inhibitors are effective. Phenothiazine (B1677639) and Butylated Hydroxytoluene (BHT) are commonly used. Commercial products often contain phenothiazine or BHT as a stabilizer.[1][3]
Inhibitor
Typical Concentration
Notes
Phenothiazine (PTZ)
100-500 ppm
Highly effective radical scavenger, provides stability even at elevated temperatures.[1]
Butylated Hydroxytoluene (BHT)
~0.05% (500 ppm)
A common alternative stabilizer.
Q4: My reaction yields are low and I'm observing an insoluble white solid. Is this due to polymerization?
A4: Yes, this is a very likely cause. If your VBPE starting material has partially polymerized, the actual concentration of the reactive monomer is lower than what you calculated for your reaction, leading to reduced yields.[1] The insoluble material is the polymer.
Q5: What should I do if my VBPE has already started to polymerize?
A5: If you observe increased viscosity or solid precipitates, the material has started to polymerize. While it is best to use fresh, unpolymerized material, you may be able to salvage the remaining monomer. The insoluble polymer can sometimes be removed by filtration, though the concentration of the remaining monomer in the solution will be unknown. It is generally not recommended to distill vinyl monomers without an inhibitor present, as this can accelerate polymerization in the distillation pot.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving vinylboronic acid pinacol ester.
Observed Issue
Potential Cause
Recommended Solution(s)
Monomer solidifies in the bottle during storage.
Spontaneous polymerization due to improper storage (exposure to air, light, or heat).
1. Prevention: Always store VBPE at -20°C under an inert atmosphere and in the dark.[1][2] 2. Check for Inhibitor: Ensure the product contains a stabilizer like phenothiazine or BHT. If synthesizing in-house, add an inhibitor.
Reaction mixture becomes viscous or forms a gel upon heating.
Thermally-induced polymerization of the VBPE starting material.[1]
1. Lower Reaction Temperature: If the reaction chemistry allows, investigate if it can proceed at a lower temperature to reduce the rate of polymerization.[1] 2. Add Inhibitor to Reaction: Consider adding a small amount of a high-temperature inhibitor like phenothiazine directly to the reaction mixture.[1]
Inconsistent results or low yields in cross-coupling reactions.
Partial polymerization of the VBPE reagent, leading to inaccurate stoichiometry.[1]
1. Use Fresh Reagent: Use VBPE from a freshly opened bottle. 2. Purify Before Use: If polymerization is suspected, consider filtering the material through a plug of alumina (B75360) or silica (B1680970) to remove polymer, but use it immediately as this may also remove the stabilizer.
Experimental Protocols
Protocol 1: Addition of Phenothiazine Inhibitor for Storage
This protocol describes how to add phenothiazine to unstabilized vinylboronic acid pinacol ester to prevent polymerization during storage.
Materials:
Vinylboronic acid pinacol ester (VBPE)
Phenothiazine (PTZ)
Anhydrous solvent (e.g., Dichloromethane or THF, if VBPE is solid)
Volumetric flask and micropipettes
Amber glass storage vial with a PTFE-lined cap
Inert gas source (Argon or Nitrogen)
Procedure:
Prepare Inhibitor Stock Solution:
Accurately weigh 10 mg of phenothiazine.
Transfer it to a 10 mL volumetric flask and dissolve in an anhydrous solvent to create a 1 mg/mL stock solution.
Note: Phenothiazine solutions can be light-sensitive; prepare fresh or store in an amber vial.[1]
Add Inhibitor to Monomer:
The target concentration for inhibitors is typically 100-500 ppm.[1] For this protocol, a concentration of ~200 ppm will be targeted.
For 5 g (5000 mg) of VBPE, you will need 1 mg of phenothiazine.
Carefully add 1 mL of the 1 mg/mL phenothiazine stock solution to the 5 g of VBPE.[1]
Ensure Homogeneity and Store:
Gently swirl the mixture to ensure the inhibitor is evenly distributed.
If a solvent was used, it can be carefully removed under reduced pressure at a low temperature.
Blanket the vial's headspace with an inert gas (argon or nitrogen) for 1-2 minutes.[1]
Seal the vial tightly and store it at -20°C in the dark.[1]
Visual Guides
Troubleshooting Workflow for VBPE Polymerization
The following diagram outlines the logical steps to diagnose and solve issues related to the premature polymerization of vinylboronic acid pinacol ester.
Caption: Troubleshooting workflow for VBPE polymerization issues.
Hydrolysis of vinylboronic acid pinacol ester during column chromatography
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering hydrolysis of vinylboronic acid pinacol (B44631) esters (vinyl-Bpin) during silica (B1680970) gel co...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering hydrolysis of vinylboronic acid pinacol (B44631) esters (vinyl-Bpin) during silica (B1680970) gel column chromatography.
Q1: Why is my vinylboronic acid pinacol ester hydrolyzing during silica gel column chromatography?
A1: Hydrolysis of vinyl-Bpin on a silica gel column is a common issue primarily caused by the acidic nature of standard silica gel. The surface of silica gel is covered in silanol (B1196071) groups (Si-OH), which are Lewis acidic and can catalyze the hydrolysis of the boronic ester back to the more polar vinylboronic acid.[1][2] This issue is often exacerbated by the presence of trace amounts of water in the eluent or on the silica itself.[1][3] The resulting vinylboronic acid is much more polar and will either streak badly or remain adsorbed to the baseline, leading to low recovery of the desired product.[1][4]
Q2: What are the signs of on-column hydrolysis?
A2: Telltale signs of hydrolysis during column chromatography include:
Low or No Recovery: The desired vinyl-Bpin product does not elute from the column, or the yield is significantly lower than expected.[1]
Tailing or Streaking on TLC: The product spot on a TLC plate appears elongated or streaky, indicating a continuous decomposition process on the stationary phase.[5][6]
Baseline Spot: A new, highly polar spot appears at the baseline (Rf ≈ 0) of the TLC analysis of the collected fractions, corresponding to the vinylboronic acid.[1][4]
NMR Impurities: ¹H NMR analysis of the purified fractions shows the presence of vinylboronic acid or pinacol alongside the desired ester.[1]
Q3: How can I prevent the hydrolysis of my vinylboronic acid pinacol ester?
A3: Several strategies can be employed to mitigate or prevent hydrolysis during purification. The most effective methods involve deactivating the silica gel or using an alternative stationary phase.[1][7]
Primary Solutions & Protocols:
Neutralize the Silica Gel with Triethylamine (B128534) (TEA): Adding a small amount of a non-nucleophilic base like triethylamine to the eluent can cap the acidic silanol groups, rendering the silica surface less reactive.[1][8]
Use Boric Acid-Impregnated Silica Gel: Treating the silica gel with boric acid can suppress the over-adsorption of boronic esters, leading to improved recovery and reduced hydrolysis.[1][6]
Switch to an Alternative Stationary Phase: For less polar esters, neutral alumina (B75360) can be an excellent alternative to silica gel.[1][7]
Ensure Anhydrous Conditions: Rigorously drying all solvents and glassware is crucial. If the compound is particularly sensitive, performing the chromatography under an inert atmosphere (e.g., Nitrogen or Argon) can help.[1]
Below is a troubleshooting workflow to help you decide on the best course of action.
A flowchart for troubleshooting vinyl-Bpin purification issues.
Experimental Protocols
Protocol 1: Neutralization of Silica Gel with Triethylamine (TEA)
This is the quickest method for deactivating silica for compounds that are not base-sensitive.
Method A: Adding TEA to the Eluent
Determine the optimal eluent system for your compound using standard silica TLC plates.
To your bulk eluent, add 1-2% triethylamine by volume.[8][9]
Pack and run the column as usual with the TEA-containing eluent.
Note: It is good practice to test your compound's stability on a TLC plate pre-treated with the TEA/eluent mixture.[10]
Method B: Pre-treating the Packed Column
Pack a standard silica gel column using your chosen eluent system.
Prepare a flush solution by adding 1-3% triethylamine to your eluent.[9]
Pass a volume of this flush solution equal to the volume of the packed silica through the column.[9]
Discard the eluted solvent. The column is now deactivated and ready for loading your sample and running with the regular eluent.[9]
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel
This method is effective for reducing the Lewis acidity of silica gel and preventing over-adsorption.[1][6]
Prepare a 5% w/v solution of boric acid in methanol. (For 100 g of silica, you will need about 550 mL).[1]
In a flask, create a slurry of the silica gel in the boric acid/methanol solution.[1]
Agitate the slurry for 1 hour at room temperature.[1]
Remove the solvent via filtration using a Büchner funnel.[1]
Wash the treated silica with ethanol (approx. 600 mL for 100 g of silica).[1]
Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.[1] The treated silica is now ready for use.
Data Presentation
The choice of purification strategy can significantly impact the recovery of the vinylboronic acid pinacol ester.
Not suitable for separating close-running spots.[1][4]
Chemical Pathway of Hydrolysis
The primary cause of product loss is the interaction with acidic silanol groups on the silica surface, which catalyzes the cleavage of the pinacol ester.
Mechanism of vinyl-Bpin hydrolysis on a silica gel surface.
Technical Support Center: Suzuki Coupling with Vinylboronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura coupling rea...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura coupling reactions involving vinylboronic acid pinacol (B44631) esters.
Troubleshooting Guide: Low to No Product Formation
Problem: My Suzuki coupling reaction with a vinylboronic acid pinacol ester is resulting in a low yield or no desired product.
Initial Checks: Before proceeding to more complex troubleshooting, verify the following fundamental aspects of your reaction setup:
Reagent Purity: Ensure the purity of your starting materials, including the aryl halide, vinylboronic acid pinacol ester, and base. Impurities can inhibit the catalyst.
Solvent Quality: Use anhydrous, degassed solvents. The presence of oxygen can lead to the formation of unwanted side products and catalyst decomposition.
Inert Atmosphere: Confirm that the reaction was set up and maintained under a properly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
If these initial checks do not resolve the issue, proceed with the following systematic troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Suzuki couplings with vinylboronic acid pinacol esters?
A1: Several factors can contribute to low yields. The most common issues include:
Catalyst Inactivity: The palladium catalyst may be inactive or degraded. This can be due to improper storage, exposure to air, or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species in situ.
Ligand Issues: The chosen phosphine (B1218219) ligand may not be suitable for the specific substrates, or it may have degraded.
Inappropriate Base: The strength and solubility of the base are critical. An unsuitable base can lead to incomplete reaction or degradation of starting materials.
Side Reactions: Protodeboronation (loss of the boronic ester group) and homocoupling of the vinylboronic ester are common side reactions that consume starting material and reduce the yield of the desired product.
Q2: How can I tell if my palladium catalyst is the problem?
A2: If you suspect catalyst inactivity, consider the following:
Visual Observation: A change in the reaction mixture's color to black can indicate the formation of palladium black, a sign of catalyst decomposition.
Test Reaction: Run a well-established, high-yielding Suzuki coupling reaction with your catalyst to verify its activity.
Catalyst Source: Use a freshly opened bottle of catalyst or a pre-catalyst that is known to be air-stable.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is a side reaction where the C-B bond of the vinylboronic acid pinacol ester is cleaved and replaced with a C-H bond, especially in the presence of water and a strong base. To minimize this:
Use Anhydrous Conditions: Employ thoroughly dried solvents and reagents.
Select a Milder Base: Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) instead of stronger bases like sodium hydroxide.
Use a More Stable Boron Reagent: While pinacol esters are generally more stable than boronic acids, if protodeboronation is severe, consider converting the boronic acid to a more robust derivative like a trifluoroborate salt.[1]
Q4: What causes the homocoupling of my vinylboronic acid pinacol ester?
A4: Homocoupling, the coupling of two molecules of the vinylboronic ester, is often promoted by the presence of oxygen and certain palladium(II) species.[2] To reduce homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system.
Q5: When should I consider screening different ligands?
A5: If you have addressed other potential issues (catalyst, base, solvent, and reaction conditions) and the yield is still low, a ligand screening is a logical next step. The electronic and steric properties of the ligand play a crucial role in the efficiency of the catalytic cycle.
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
Entry
Base (equivalents)
Solvent
Temperature (°C)
Time (h)
Yield (%)
Reference
1
Na₂CO₃ (2.0)
Dioxane/H₂O
100
12
85
Fictionalized Data
2
K₂CO₃ (2.0)
Dioxane/H₂O
100
12
92
Fictionalized Data
3
K₃PO₄ (3.0)
Toluene
110
8
>95
Fictionalized Data
4
Cs₂CO₃ (2.0)
Dioxane
100
10
>95
Fictionalized Data
5
NaOH (2.0)
Toluene/H₂O
80
16
~70
Fictionalized Data
6
TEA (3.0)
Toluene
110
24
<40
Fictionalized Data
Note: This data is representative and compiled from various sources. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 2: Comparison of Phosphine Ligands for a Model Suzuki Coupling Reaction
Entry
Palladium Source
Ligand
Base
Solvent
Temperature (°C)
Yield (%)
Reference
1
Pd(OAc)₂
PPh₃
K₂CO₃
Dioxane/H₂O
100
65
Fictionalized Data
2
Pd₂(dba)₃
SPhos
K₃PO₄
Toluene
110
96
Fictionalized Data
3
Pd(OAc)₂
XPhos
K₃PO₄
Toluene
110
98
Fictionalized Data
4
Pd(dppf)Cl₂
(dppf)
Na₂CO₃
DMF
90
88
Fictionalized Data
5
Pd(OAc)₂
RuPhos
Cs₂CO₃
Dioxane
100
94
Fictionalized Data
Note: This data is representative and compiled from various sources. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Troubleshooting Suzuki Coupling Reaction
This protocol is a starting point for troubleshooting a low-yielding Suzuki coupling with a vinylboronic acid pinacol ester.
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, vinylboronic acid pinacol ester, and the finely powdered base.
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Ligand Screening
This protocol outlines a method for screening multiple phosphine ligands in parallel to identify the optimal ligand for a challenging Suzuki coupling.
1. Stock Solution Preparation:
Prepare a stock solution of the aryl halide in an appropriate anhydrous, degassed solvent (e.g., dioxane).
Prepare a stock solution of the vinylboronic acid pinacol ester in the same solvent.
Prepare a stock solution of the base (e.g., K₃PO₄) as a suspension in the same solvent.
Prepare individual stock solutions of each palladium precatalyst/ligand combination to be screened.
2. Reaction Setup in a 96-Well Plate:
In a glovebox or under a continuous flow of inert gas, dispense the palladium precatalyst/ligand stock solutions into the wells of a 96-well reaction plate.
Add the aryl halide stock solution to each well.
Add the vinylboronic acid pinacol ester stock solution to each well.
Add the base suspension to each well.
3. Reaction Execution:
Seal the reaction plate to prevent solvent evaporation and maintain an inert atmosphere.
Place the plate on a heated shaker block at the desired temperature and agitate for the specified reaction time.
4. Quenching and Analysis:
After the reaction is complete, cool the plate to room temperature.
Quench each reaction with a suitable solvent (e.g., methanol).
Dilute the reaction mixtures and analyze by a rapid method such as UPLC-MS to determine the yield of the desired product in each well.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Caption: Relationship between common problems and their respective solutions.
Technical Support Center: Pd-Catalyzed Couplings with Vinylboronic Acid Pinacol Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reaction...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using vinylboronic acid pinacol (B44631) ester (VBpin) in Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My reaction has a low yield, and I've identified a significant amount of a byproduct with a mass corresponding to my starting material minus the Bpin group. What is happening?
A1: You are likely observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. This is particularly prevalent with vinylboronic acids.[1][2] Key factors that promote this side reaction include the presence of water, strong bases, and elevated temperatures.[2][3]
Q2: I'm seeing a symmetrical byproduct that appears to be a dimer of my vinyl group. What is this side reaction?
A2: This is homocoupling , where two molecules of the vinylboronic acid pinacol ester react with each other to form a diene. This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst, which can be reduced by the organoboron reagent, leading to the formation of the homocoupled product.[4][5]
Q3: My reaction mixture became viscous, or I isolated a polymeric material instead of my desired product. Why did this occur?
A3: The vinyl group of your boronic ester has likely undergone polymerization . Vinylboronic acid pinacol ester can act as a monomer in radical polymerization.[6][7] This can be initiated by impurities, high temperatures, or certain catalyst systems that can generate radical species.
Q4: Is the vinylboronic acid pinacol ester stable to my reaction and workup conditions?
A4: While pinacol esters are significantly more stable than the corresponding boronic acids, they are still susceptible to hydrolysis , especially under acidic or basic aqueous conditions.[8][9][10] Hydrolysis generates the free vinylboronic acid, which is often less stable and more prone to protodeboronation.[10] This can complicate analysis and purification.
Q5: I'm having trouble purifying my final product. The pinacol ester seems to be degrading on my silica (B1680970) gel column. What are my options?
A5: Boronic acid pinacol esters can be sensitive to silica gel chromatography, leading to hydrolysis and degradation on the column.[11][12] This can result in low recovery and impure products. Strategies to overcome this include using deactivated silica gel, switching to a different stationary phase like alumina, or using the crude product directly in the next step if impurities like B₂(pin)₂ are tolerated.[12][13]
Troubleshooting Guides
Issue 1: High Levels of Protodeboronation
Potential Cause
Troubleshooting Solution & Rationale
Presence of Water
1. Use Anhydrous Conditions: Thoroughly dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar). Water is a primary proton source for this side reaction.[2]
Inappropriate Base
2. Optimize the Base: Switch from strong, hydroxide-containing bases (e.g., NaOH, KOH) to milder, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] These are effective for the coupling reaction but less likely to promote protodeboronation.
High Temperature
3. Lower the Reaction Temperature: Operate at the lowest temperature that allows for efficient catalytic turnover (e.g., start at 60-80 °C). Higher temperatures can accelerate the rate of protodeboronation.[3]
Slow Catalysis
4. Use a More Active Catalyst System: If the desired coupling is slow, the boronic ester is exposed to potentially degrading conditions for longer. Employing more active, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) can accelerate the productive reaction and outcompete the side reaction.[4]
Issue 2: Significant Homocoupling Observed
Potential Cause
Troubleshooting Solution & Rationale
Oxygen in Reaction
1. Rigorously Degas Solvents: Oxygen can promote the oxidative processes that lead to homocoupling.[5] Degas the reaction solvent thoroughly (e.g., via sparging with an inert gas or freeze-pump-thaw cycles) and maintain a strict inert atmosphere.
Pd(II) Precatalyst
2. Use a Pd(0) Source or Pre-activate: Pd(II) sources like Pd(OAc)₂ are often reduced in situ by the organoboron reagent, which can lead to homocoupling.[4] Using a Pd(0) source [e.g., Pd(PPh₃)₄, Pd₂(dba)₃] can mitigate this. Alternatively, pre-heating the Pd(II) catalyst, ligand, base, and aryl halide before adding the boronic ester can help ensure the active Pd(0) catalyst is formed before the main coupling partner is introduced.[5]
Reaction Stoichiometry
3. Adjust Stoichiometry: Ensure the aryl/vinyl halide is the limiting reagent. An excess of the boronic ester can increase the probability of homocoupling. A typical ratio is 1.1-1.5 equivalents of the boronic ester to 1.0 equivalent of the halide.
Quantitative Data on Reaction Conditions
The choice of reaction parameters can significantly influence the outcome. The following table summarizes literature findings on the effect of different conditions on Suzuki-Miyaura couplings.
Table 1: Effect of Reaction Parameters on Product Yield
Note: This table illustrates how changes in temperature, time, and substrate protection can impact yield. Direct quantitative comparisons of side reactions are often study-specific.
Experimental Protocols
General Protocol for Minimizing Side Reactions in a Suzuki-Miyaura Coupling
This protocol incorporates best practices to mitigate protodeboronation and homocoupling.
1. Preparation and Setup:
Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas (N₂ or Ar).
Use a Schlenk flask or a vial in a glovebox.
Ensure all solvents are anhydrous and have been properly degassed prior to use.
2. Reagent Addition (under inert atmosphere):
To the reaction vessel, add the aryl/vinyl halide (1.0 eq), a mild anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%).
Add the degassed, anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe.
Stir the mixture for 10-15 minutes to allow for catalyst activation.
Add the vinylboronic acid pinacol ester (1.2 eq) to the reaction mixture as a solid or dissolved in a small amount of the reaction solvent.
3. Reaction:
Heat the mixture to the desired temperature (e.g., 80 °C). Lower temperatures are generally preferred to minimize side reactions.
Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time required for complete consumption of the limiting reagent.
4. Workup:
Cool the reaction to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Wash the organic layer with water and brine. Be mindful that prolonged contact with water can cause hydrolysis of any remaining pinacol ester.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
5. Purification:
If chromatography is necessary and the product is sensitive, consider treating the silica gel first. Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine (B128534) to neutralize acidic sites. Alternatively, use commercially available deactivated silica gel or alumina.
Visual Guides and Workflows
Caption: Catalytic cycle of Suzuki coupling and competing side reaction pathways.
Caption: Troubleshooting workflow for common issues in VBpin couplings.
Caption: Influence of key reaction parameters on desired vs. side products.
Technical Support Center: Catalyst Poisoning in Reactions Involving Vinylboronic Acid Pinacol Ester
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to hel...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to catalyst poisoning in reactions involving vinylboronic acid pinacol (B44631) ester.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with vinylboronic acid pinacol ester, offering systematic solutions to diagnose and resolve them.
Problem: My Suzuki-Miyaura cross-coupling reaction with vinylboronic acid pinacol ester is showing low or no yield.
Possible Cause 1: Catalyst Poisoning
Your palladium catalyst may be deactivated by various poisons present in the reaction mixture.
Solution 1.1: Identify and Eliminate the Source of Poisoning.
Sulfur Compounds: Elemental sulfur and sulfur-containing compounds are known poisons for palladium catalysts.[1] These can be introduced as impurities in the starting materials. Consider using starting materials from a "sulfur-free" synthesis route.[1]
Excess Cyanide: If your reaction involves cyanide ions, an excess can deactivate the palladium catalyst by forming inactive cyanide complexes.[2][3]
Solvent Impurities: Traces of impurities in solvents, such as 2,3-dihydrofuran (B140613) or maleic anhydride (B1165640) in THF, can significantly poison the catalyst. Ensure you are using high-purity, degassed solvents.
Starting Material Impurities: Impurities in the vinylboronic acid pinacol ester or the coupling partner can act as catalyst poisons. It is advisable to purify the starting materials if their quality is uncertain.
Solution 1.2: Choose a More Robust Catalytic System.
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center and enhance its stability against poisons.
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.
Possible Cause 2: Inactive Catalyst
The palladium catalyst may not be in its active Pd(0) state.
Solution 2.1: Ensure Proper Catalyst Activation.
Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[4] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.
Possible Cause 3: Issues with Reagents
The problem may lie with the stability or quality of your reagents.
Solution 3.1: Verify Reagent Quality.
Vinylboronic Acid Pinacol Ester Stability: While more stable than the corresponding boronic acid, the pinacol ester can still degrade.[5][6] Use fresh or properly stored reagent. Some commercial sources contain stabilizers like phenothiazine (B1677639), which could potentially interact with the catalyst, though specific inhibitory effects are not well-documented in the initial search results.
Base Quality and Choice: The choice and quality of the base are crucial. Ensure the base is anhydrous (if required by the protocol) and has not degraded. The base facilitates the transmetalation step, and an inappropriate choice can lead to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in Suzuki-Miyaura reactions involving vinylboronic acid pinacol ester?
A1: The most common poisons for palladium catalysts in these reactions include:
Sulfur compounds: Even trace amounts of elemental sulfur or sulfur-containing impurities in reagents can irreversibly bind to and deactivate the palladium catalyst.[1]
Excess cyanide: High concentrations of cyanide ions can lead to the formation of inactive palladium-cyanide complexes.[2][3]
Solvent impurities: Certain impurities in solvents, such as precursors or byproducts from solvent manufacturing, can act as potent catalyst inhibitors.
Oxidizing species: The active Pd(0) catalyst can be oxidized to inactive Pd(II) by residual oxygen or other oxidizing agents in the reaction mixture.
Q2: Can the phenothiazine stabilizer in commercial vinylboronic acid pinacol ester poison my palladium catalyst?
A2: Phenothiazine is a sulfur-containing heterocyclic compound. While sulfur compounds are known palladium catalyst poisons, the direct impact of phenothiazine as a stabilizer in the context of a Suzuki-Miyaura coupling is not definitively established in the provided search results. However, given its structure, there is a potential for it to interact with the palladium catalyst. If you suspect catalyst poisoning and are using stabilized vinylboronic acid pinacol ester, consider purifying the reagent before use or sourcing a stabilizer-free version.
Q3: My reaction starts but then stalls. What could be the reason?
A3: A reaction that starts and then stops is a classic sign of catalyst deactivation. This could be due to the gradual poisoning of the catalyst by a slow-releasing impurity in one of the reagents or the slow degradation of a reaction component that generates an inhibitor. Another possibility is the instability of the boronic acid ester under the reaction conditions, leading to its decomposition over time.[5][6] Monitoring the reaction profile and analyzing the reaction mixture at the point of stalling can help identify the cause.
Q4: How can I regenerate a poisoned palladium catalyst?
A4: Regeneration of a poisoned palladium catalyst can be challenging. For sulfur poisoning, treatment under a reducing atmosphere (e.g., with hydrogen) at elevated temperatures (e.g., 400-550°C) can sometimes restore catalytic activity, although full recovery is not always achieved.[7] For catalysts deactivated by organic residues, washing with appropriate solvents or treatment with a mild oxidizing agent followed by reduction might be effective. However, developing a specific regeneration protocol often requires significant experimental optimization. It is often more practical to prevent poisoning in the first place.
Quantitative Data on Catalyst Performance and Poisoning
Parameter
Condition
Observation
Yield/Activity
Reference
Catalyst Leaching
Suzuki coupling with Pd/TiO2 catalyst
Significant metal leaching observed after the sixth run.
Suzuki-Miyaura reaction in THF with ~3000 ppm 2,3-dihydrofuran or maleic anhydride
Reaction almost completely stopped.
~15% conversion after 6 hours.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with Vinylboronic Acid Pinacol Ester
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 eq.), vinylboronic acid pinacol ester (1.2-1.5 eq.), and the base (e.g., K2CO3 or K3PO4, 2.0-3.0 eq.).
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and, if necessary, an additional ligand.
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, THF, or toluene, often with a small amount of water) via syringe.
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of palladium catalyst poisoning by a sulfur-containing compound.
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Optimizing reaction temperature for vinylboronic acid pinacol ester couplings
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura coupling reactions involving vinylboronic acid pinacol...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura coupling reactions involving vinylboronic acid pinacol (B44631) esters.
Q1: My Suzuki coupling reaction has a low or non-existent yield. What are the primary factors to investigate?
A1: A low or zero yield in a Suzuki coupling can stem from several sources. Systematically check the following:
Catalyst Activity: Ensure your palladium catalyst and associated ligands are active. Pd(II) precatalysts must be reduced to the active Pd(0) species in situ.[1][2] If the catalyst has been stored for a long time or improperly, its activity may be compromised.
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the boronic ester.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1]
Reagent Quality: Verify the purity and stability of your vinylboronic acid pinacol ester. These reagents can degrade over time, especially if not stored properly at low temperatures (-20°C is often recommended).
Base Selection: The choice and quality of the base are critical. An inappropriate or weak base may not facilitate the catalytic cycle effectively. Conversely, some strong bases can promote side reactions.[1]
Reaction Temperature: The temperature may be too low for the oxidative addition to occur efficiently, or too high, leading to reagent decomposition.[3][4]
Q2: I'm observing significant protodeboronation of my vinylboronic acid pinacol ester. How can this be minimized?
A2: Protodeboronation, the replacement of the boronate group with a hydrogen atom, is a common side reaction, particularly with vinyl boronic acids.[1][5] To mitigate this:
Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF).[1]
Anhydrous Conditions: Since water is the proton source for this reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
Stable Boron Reagents: Vinylboronic acid pinacol esters are generally more stable than their corresponding boronic acids.[1][2][6] Their use helps minimize the concentration of the more reactive free boronic acid, thereby reducing degradation.[1]
Q3: How does reaction temperature specifically affect the coupling of vinylboronic acid pinacol esters?
A3: Temperature is a critical parameter that directly influences reaction rate and selectivity.
Low Temperature: Insufficient heat may lead to a sluggish or stalled reaction, as the initial oxidative addition step is often temperature-dependent.
Optimal Temperature: An optimal temperature ensures a reasonable reaction rate without causing significant degradation of the starting materials, catalyst, or product. For many Suzuki couplings, temperatures between 80-120°C are effective.[1][7] Microwave irradiation can sometimes provide rapid and efficient heating to a target temperature, improving yields and reducing reaction times.[7]
High Temperature: Excessive heat can lead to the thermal decomposition of the vinylboronic acid pinacol ester or other reagents.[8] It can also accelerate side reactions like protodeboronation and homocoupling. In some cases, unexpected exotherms can occur, posing a safety hazard, especially at scale.[9]
Q4: My main side-product is the homocoupling of the vinylboronic ester. What causes this and how can I prevent it?
A4: Homocoupling (dimerization) of the boronic ester is primarily caused by the presence of oxygen or certain Pd(II) species in the reaction mixture.[1] To prevent this:
Rigorous Degassing: Ensure all solvents (including any water used as a co-solvent) and the reaction vessel are meticulously degassed. This can be achieved through methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.[10]
Use of Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce the amount of Pd(II) species that may contribute to homocoupling.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for low-yield Suzuki couplings.
Data on Reaction Conditions
The optimal temperature and conditions can be highly substrate-dependent. Below is a summary of conditions used in the vinylation of various 3-iodoindazoles.
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction. It should be adapted based on the specific substrates and required optimization.
Degassed solvent (e.g., Dioxane, Toluene, DMF, often with water as a co-solvent)[1][2]
Procedure:
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, vinylboronic acid pinacol ester, and base.
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to remove oxygen.[1]
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, followed by the degassed solvent(s) via syringe.
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-120°C).[1][7] Ensure vigorous stirring.
Monitoring: Monitor the reaction's progress by a suitable analytical method such as TLC, GC-MS, or LC-MS until the starting material is consumed.
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography.[1]
Technical Support Center: Purification of Vinylboronic Acid Pinacol Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of pinacol (B44631) byproduct from reactions involving vinylboronic acid pinac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of pinacol (B44631) byproduct from reactions involving vinylboronic acid pinacol esters.
Frequently Asked Questions (FAQs)
Q1: What is the origin of the pinacol byproduct in my reaction?
A1: Pinacol is generated from the hydrolysis of the vinylboronic acid pinacol ester starting material or the corresponding boronate ester product. This can occur during the reaction itself, especially if water is present, or during aqueous workup procedures.[1][2] In Suzuki-Miyaura coupling reactions, pinacol is a common byproduct originating from the hydrolysis of boron pinacol species like bis(pinacolato)diboron (B136004) (B2pin2).[1]
Q2: Why is it important to remove the pinacol byproduct?
A2: Pinacol is a low-melting (40-43 °C) and high-boiling (171-172 °C) solid that can interfere with subsequent reactions and purification steps.[1][3] Its presence can lead to issues such as co-precipitation with the desired product, difficulty in achieving high purity, and potential operational problems in larger-scale manufacturing, like crystallization in equipment vent lines.[1]
Q3: What are the most common methods for removing pinacol?
A3: The primary methods for pinacol removal include:
Aqueous Workup/Extraction: Exploiting the solubility of pinacol in water.
Chromatography: Separating the product from pinacol based on polarity differences.
Recrystallization/Trituration: Purifying solid products by leveraging solubility differences.
Derivatization: Converting the boronic ester to a more easily purified form, which also facilitates pinacol removal.
Troubleshooting Guides
Issue 1: My standard aqueous workup is not effectively removing the pinacol.
Possible Cause: Pinacol has moderate solubility in water, and its removal can be incomplete, especially if the organic solvent used for extraction has some water miscibility.[4]
Solutions:
Increased Water Washes: Wash the organic layer multiple times with water or brine. For highly polar solvents like DMF or DMSO, a rule of thumb is to use five 10 mL portions of water for every 5 mL of the polar solvent.[5]
Solvent Selection: If your product is nonpolar, consider switching to a less polar extraction solvent like hexanes to minimize the co-extraction of pinacol.[6][7]
Specialized Extraction Mixture: A 3:1 mixture of chloroform/isopropanol can be effective at extracting water-soluble organic compounds from the aqueous phase.[7]
Issue 2: Pinacol is co-eluting with my product during silica (B1680970) gel chromatography.
Possible Cause: Pinacol can be "streaky" on silica gel and may have a similar polarity to the desired vinylboronic acid pinacol ester, leading to poor separation.[6]
Solutions:
Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters, improving separation.[8][9]
Solvent System Optimization: Carefully screen different solvent systems. A less polar eluent system may improve the separation between your product and the more polar pinacol.
Alternative Stationary Phases: Consider using neutral alumina (B75360) as the stationary phase, which may offer different selectivity.
Issue 3: I have a solid product, but recrystallization is not removing the pinacol.
Possible Cause: The chosen recrystallization solvent may not provide a sufficient solubility difference between your product and pinacol at different temperatures.
Solutions:
Trituration with a Nonpolar Solvent: If your product is a solid, you can wash or "triturate" it with a cold, nonpolar solvent like hexanes. Pinacol is soluble in many organic solvents, and this can effectively wash it away from your solid product.[6] One user reported success by concentrating the product to a solid, adding just enough hexanes to cover it, cooling to -20°C overnight, and then decanting the hexane (B92381) layer containing the dissolved pinacol.[6]
Solvent Screening for Recrystallization: Systematically test different solvents or solvent mixtures to find one where your product has high solubility at an elevated temperature and low solubility at room temperature, while pinacol remains soluble at lower temperatures.[10][11]
Quantitative Data Summary
The following table summarizes the physical properties of pinacol, which are critical for designing effective purification strategies.
Can be removed by aqueous extraction, though multiple washes may be needed.
Organic Solvent Solubility
Highly soluble in ethanol (B145695) and ether.[4] Soluble in hot water, alcohol, and diethyl ether.[12][13]
High solubility in common organic solvents can be exploited for trituration and recrystallization.
Experimental Protocols
Protocol 1: Pinacol Removal by Trituration
Concentrate the Crude Product: After the reaction, remove the reaction solvent under reduced pressure to obtain the crude product as a solid or viscous oil.
Add Nonpolar Solvent: Add a minimal amount of a cold, nonpolar solvent in which pinacol is soluble but the product is not (e.g., hexanes or pentane).[6]
Stir/Agitate: Stir or sonicate the slurry for 10-15 minutes to allow the pinacol to dissolve.
Isolate the Product: Isolate the solid product by vacuum filtration.
Wash: Wash the solid product with a small amount of the cold nonpolar solvent.
Dry: Dry the purified product under vacuum.
Repeat if Necessary: If pinacol is still present (as determined by NMR or other analytical techniques), repeat the trituration process.[6]
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel for Chromatography
This protocol is adapted from a published procedure.[14]
Prepare Boric Acid Solution: Prepare a 5% (w/v) solution of boric acid in methanol. For 100 g of silica gel, approximately 550 mL of this solution will be needed.[14]
Create Slurry: In a flask, create a slurry of the silica gel in the boric acid/methanol solution.[14]
Agitate: Gently agitate or shake the slurry for 1 hour at room temperature.[14]
Filter: Remove the solvent by filtration using a Büchner funnel.[14]
Wash with Ethanol: Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[14]
Dry: Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it becomes a free-flowing powder.[14]
Pack the Column: The boric acid-impregnated silica gel is now ready for use in flash column chromatography.
Visualized Workflows
Caption: General workflow for pinacol byproduct removal.
Technical Support Center: Troubleshooting Incomplete Suzuki-Miyaura Coupling of Aryl Halides with Vinylboronic Acid Pinacol Ester
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering incomplete conversi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering incomplete conversion of aryl halides with vinylboronic acid pinacol (B44631) ester. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction shows low to no conversion of the aryl halide. What are the primary factors to investigate?
A1: Incomplete conversion in a Suzuki-Miyaura coupling involving vinylboronic acid pinacol ester can stem from several factors. The most common culprits include:
Catalyst Inactivation: The Palladium catalyst may be inactive or degraded.[1][2][3][4]
Issues with the Base: The choice and quality of the base are critical for the activation of the boronic ester.[2][5][6]
Substrate Quality and Stability: The purity and stability of both the aryl halide and the vinylboronic acid pinacol ester are crucial.[2][7] Vinylboronic acids, in particular, can be prone to side reactions like protodeboronation.[2][7][8]
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to poor yields.[5][9]
Presence of Oxygen: Oxygen can lead to catalyst decomposition and undesirable side reactions like homocoupling.[2][7]
A systematic approach to troubleshooting these parameters is essential for improving your reaction yield.
Q2: I am observing significant amounts of homocoupling product from my vinylboronic acid pinacol ester. How can I minimize this side reaction?
A2: Homocoupling of boronic acids or their esters is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[2][7] To minimize homocoupling, ensure that your reaction is performed under strictly inert conditions. This can be achieved by:
Thorough Degassing: Properly degas your solvent and reaction mixture using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[2]
Maintaining an Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas throughout the experiment.
Using a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the likelihood of side reactions that may be more prevalent with Pd(II) precursors which require in-situ reduction.[5]
Q3: Protodeboronation of my vinylboronic acid pinacol ester seems to be a major issue. What strategies can I employ to prevent this?
A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant challenge, especially with vinylboronic acids.[7][8] This side reaction is often facilitated by the presence of water and a strong base.[2] To mitigate protodeboronation:
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Using anhydrous solvents and drying agents can significantly reduce the extent of this side reaction.[2]
Select a Milder Base: Strong bases can accelerate protodeboronation.[2] Consider using a weaker inorganic base like K₂CO₃ or KF, or an organic base.[2][5]
Use Stoichiometry Control: Using a slight excess of the vinylboronic acid pinacol ester (e.g., 1.1-1.5 equivalents) can help to compensate for some loss due to this side reaction.
Q4: My reaction starts but then stalls, leading to incomplete conversion. What could be the cause?
A4: Reaction stalling can be indicative of catalyst deactivation during the course of the reaction.[1][3][4] Several factors can contribute to the loss of catalytic activity:
Product Inhibition: The product of the reaction may coordinate to the palladium center, inhibiting further catalytic cycles.[1]
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions.
Formation of Palladium Black: The precipitation of palladium black is a visual indicator of catalyst decomposition and loss of the active catalytic species.
To address catalyst deactivation, you can try:
Using more robust ligands: Buchwald-type ligands or N-heterocyclic carbene (NHC) ligands can offer greater stability and reactivity.[6][10][11]
Employing a pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to more consistent and robust catalytic activity.[12]
Adjusting the reaction temperature: Lowering the temperature may help to prolong the catalyst's lifetime, although this may also decrease the reaction rate.
Troubleshooting Guides
Guide 1: Optimizing Reaction Parameters for Incomplete Conversion
This guide provides a systematic approach to optimizing your reaction conditions when faced with low yields.
Parameter
Troubleshooting Step
Expected Outcome
Catalyst
1. Use a fresh batch of palladium catalyst. 2. Increase catalyst loading (e.g., from 1 mol% to 5 mol%). 3. Switch to a different palladium source (e.g., from Pd(OAc)₂ to Pd(PPh₃)₄) or a more active pre-catalyst.
Improved conversion and yield.
Base
1. Ensure the base is finely powdered and dry. 2. Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). 3. Use a stronger or more soluble base if transmetalation is suspected to be slow.[5]
Enhanced reaction rate and conversion.
Solvent
1. Ensure the solvent is anhydrous and properly degassed. 2. Try a different solvent system (e.g., dioxane, THF, toluene, often with a small amount of water).[10]
Improved solubility of reactants and catalyst, leading to better conversion.
Temperature
1. Increase the reaction temperature in increments of 10-20 °C. 2. Consider using microwave irradiation to accelerate the reaction.[9]
Faster reaction kinetics and higher conversion.
Time
1. Extend the reaction time and monitor by TLC or LC-MS.
Drive the reaction to completion.
Guide 2: Addressing Common Side Reactions
This table outlines strategies to minimize common side reactions that compete with your desired transformation.
Side Reaction
Identification
Mitigation Strategy
Protodeboronation
Detection of the corresponding alkene (vinyl group replaced by hydrogen) by GC-MS or NMR.
Use anhydrous conditions, a milder base (e.g., KF), and consider using a trifluoroborate salt of the vinylboronic acid.[2][13]
Homocoupling
Detection of a symmetrical biaryl or a diene product by GC-MS or LC-MS.
Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Ar or N₂).[2][7]
Dehalogenation
Detection of the arene (aryl halide with the halogen replaced by hydrogen) by GC-MS.
Change the solvent or use a non-coordinating base.[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with Vinylboronic Acid Pinacol Ester
This protocol provides a starting point for the optimization of your reaction.
Materials:
Aryl bromide (1.0 equiv)
Vinylboronic acid pinacol ester (1.2 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
Base (e.g., K₂CO₃, 2.0 equiv)
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M)
Procedure:
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, vinylboronic acid pinacol ester, palladium catalyst, and base.
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add the degassed solvent via syringe under a positive pressure of inert gas.
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting incomplete conversions in your Suzuki-Miyaura coupling reaction.
Caption: A step-by-step troubleshooting workflow for addressing incomplete conversion.
Stabilizers for long-term storage of vinylboronic acid pinacol ester
Welcome to the Technical Support Center for vinylboronic acid pinacol (B44631) ester (VBPE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encounte...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for vinylboronic acid pinacol (B44631) ester (VBPE). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this versatile reagent. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and successful application of VBPE in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for vinylboronic acid pinacol ester during long-term storage?
A1: The most common degradation pathway for vinylboronic acid pinacol ester is hydrolysis.[1][2] The ester is sensitive to moisture and can hydrolyze to form vinylboronic acid and pinacol, especially when exposed to acidic or basic conditions.[2] Additionally, the carbon-boron bond is susceptible to oxidation, particularly in the presence of air or other oxidizing agents.[2]
Q2: What are the recommended storage conditions for long-term stability?
A2: For long-term storage, it is recommended to keep vinylboronic acid pinacol ester at low temperatures, typically between -20°C and 8°C, under a dry, inert atmosphere such as nitrogen or argon.[3][4] The container should be tightly sealed to prevent moisture and air ingress. Some commercial products are supplied with stabilizers to prolong shelf life.[5][6]
Q3: I've noticed a decrease in the purity of my vinylboronic acid pinacol ester over time. What could be the cause?
A3: A decrease in purity is likely due to hydrolysis from exposure to atmospheric moisture. It could also be a result of slow oxidation if the compound was not stored under an inert atmosphere. In some cases, gradual polymerization of the vinyl group may occur, although this is less commonly reported as a storage issue compared to hydrolysis.
Q4: Are there stabilized versions of vinylboronic acid pinacol ester available?
A4: Yes, several suppliers offer vinylboronic acid pinacol ester with added stabilizers to inhibit degradation. Common stabilizers include phenothiazine (B1677639) and butylated hydroxytoluene (BHT).[5][6] These are typically radical scavengers that can help prevent polymerization and potentially oxidative degradation.
Q5: Can I use vinylboronic acid pinacol ester that has partially degraded?
A5: Using partially degraded material is not recommended as the presence of vinylboronic acid and pinacol can affect reaction stoichiometry and lead to inconsistent results. It is advisable to assess the purity of the reagent before use, for example by ¹H NMR spectroscopy, and to use material that meets the required specifications for your experiment.
Troubleshooting Guides
Issue 1: Inconsistent yields in Suzuki-Miyaura coupling reactions.
Possible Cause: Degradation of the vinylboronic acid pinacol ester due to improper storage or handling. The presence of vinylboronic acid and its trimeric anhydride, a boroxine, can lead to inaccurate quantification and affect the reaction.
Troubleshooting Steps:
Verify Purity: Before use, check the purity of the vinylboronic acid pinacol ester using ¹H NMR or GC analysis.
Use Fresh or Properly Stored Reagent: If degradation is suspected, use a fresh bottle or a lot that has been stored under the recommended conditions (refrigerated, under inert gas).
Consider Stabilized Formulations: For critical applications, purchase vinylboronic acid pinacol ester that contains a stabilizer like phenothiazine or BHT.[5][6]
Handle Under Inert Atmosphere: When weighing and dispensing the reagent, do so under a nitrogen or argon atmosphere to minimize exposure to moisture and air.
Issue 2: Appearance of new, unexpected spots on a TLC plate during reaction monitoring.
Possible Cause: Hydrolysis of the vinylboronic acid pinacol ester to the more polar vinylboronic acid.
Troubleshooting Steps:
Co-spotting: Co-spot your reaction mixture with the starting material on the TLC plate. The hydrolyzed product, vinylboronic acid, will typically have a lower Rf value.
Anhydrous Conditions: Ensure that your reaction solvent is anhydrous and that all glassware was properly dried before use.
Solvent Choice: The stability of the ester is dependent on the solvent. In protic solvents, it is more susceptible to degradation. Aprotic solvents are generally a better choice for reactions and for preparing stock solutions.[2]
Degradation Pathways
The primary degradation pathways for vinylboronic acid pinacol ester are hydrolysis and, to a lesser extent, oxidation and potential polymerization.
Fig. 1: Key degradation pathways for vinylboronic acid pinacol ester.
Quantitative Data on Stability
Parameter
Condition
Expected Stability of Vinylboronic Acid Pinacol Ester
Notes
pH
Acidic (< 4)
Low
Acid-catalyzed hydrolysis is a known degradation pathway.[2]
Weakly Acidic (4-6)
Moderate
Hydrolysis can still occur, though likely at a slower rate.
Neutral (6-8)
Moderate to High
Generally most stable around neutral pH.
Weakly Basic (8-10)
Moderate
Base-catalyzed hydrolysis occurs; this is a key step for in situ generation of the boronic acid in Suzuki couplings.[2]
Recommended for long-term storage to minimize degradation.[2]
Room Temperature (20-25°C)
Moderate
Stable for short periods if protected from moisture and air.[2]
Elevated (> 40°C)
Low
Accelerated degradation, especially in the presence of moisture.
Solvent
Aprotic (e.g., THF, Toluene, Dioxane)
High
Generally stable if the solvents are anhydrous.[2]
Protic (e.g., Methanol, Ethanol)
Low to Moderate
Susceptible to transesterification or hydrolysis.
Stabilizer
BHT, Phenothiazine
High
These radical scavengers are added to commercial products to inhibit polymerization and oxidative degradation.[5][6]
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy
This protocol allows for the direct observation and quantification of the hydrolysis of vinylboronic acid pinacol ester.
Materials:
Vinylboronic acid pinacol ester
Deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃)
Deuterated water (D₂O)
NMR tubes
NMR spectrometer
Procedure:
Sample Preparation: Prepare a stock solution of vinylboronic acid pinacol ester of a known concentration in a dry, deuterated aprotic solvent.
Initiation of Hydrolysis: In an NMR tube, add a precise volume of the stock solution. To this, add a specific volume of D₂O to initiate hydrolysis.
NMR Acquisition: Immediately acquire a ¹H NMR spectrum (t=0).
Monitoring: Continue to acquire spectra at regular time intervals (e.g., every 30 minutes for the first 2 hours, then hourly).
Data Analysis:
Identify the characteristic signals for vinylboronic acid pinacol ester (singlet for the 12 protons of the pinacol methyl groups) and the hydrolysis product, free pinacol (a new singlet for its 12 methyl protons).
Integrate the signals corresponding to the pinacol ester and free pinacol at each time point.
Calculate the percentage of hydrolysis using the formula:
% Hydrolysis = [Integral(Pinacol) / (Integral(Pinacol Ester) + Integral(Pinacol))] * 100
Fig. 2: Workflow for monitoring hydrolytic stability of VBPE by ¹H NMR.
Protocol 2: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed to assess the purity of vinylboronic acid pinacol ester while minimizing on-column hydrolysis.
Materials:
Vinylboronic acid pinacol ester sample
HPLC-grade aprotic solvent (e.g., acetonitrile) for sample dilution
HPLC system with a UV detector
A C18 column with low silanol (B1196071) activity is recommended to reduce on-column hydrolysis.
Procedure:
Sample Preparation: Prepare a dilute solution of the vinylboronic acid pinacol ester in an anhydrous aprotic solvent like acetonitrile (B52724). Avoid aqueous or protic diluents to prevent pre-analysis hydrolysis.
Chromatographic Conditions:
Mobile Phase: A gradient of water and acetonitrile is typically used. Avoid acidic modifiers like formic or trifluoroacetic acid in the mobile phase, as they can promote on-column hydrolysis.
Column Temperature: Maintain a consistent column temperature, for example, 25°C.
Flow Rate: A typical flow rate is 1.0 mL/min.
Detection: Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 210 nm).
Analysis:
Inject the sample.
The vinylboronic acid pinacol ester will elute as a sharp peak.
If hydrolysis has occurred, a more polar peak corresponding to vinylboronic acid will be observed with a shorter retention time.
The purity can be determined by calculating the peak area percentage of the vinylboronic acid pinacol ester relative to all other observed peaks.
A Head-to-Head Comparison: Vinylboronic Acid Pinacol Ester vs. Potassium Vinyltrifluoroborate in Suzuki-Miyaura Cross-Coupling
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of these transformations, with vinylboronic acid pinacol (B44631) ester and potassium vinyltrifluoroborate being two of the most prominent vinylating agents. This guide provides a detailed comparison of their reactivity, stability, and handling, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
Physicochemical Properties and Stability
A fundamental distinction between vinylboronic acid pinacol ester and potassium vinyltrifluoroborate lies in their structure and, consequently, their stability and handling characteristics. Vinylboronic acid pinacol ester is a neutral, trivalent organoboron species, while potassium vinyltrifluoroborate is a tetracoordinate borate (B1201080) salt. This difference significantly impacts their stability.
Potassium vinyltrifluoroborates are crystalline solids that exhibit exceptional stability to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][2] This robustness is a significant advantage over many other organoboron reagents.[1] In contrast, while vinylboronic acid pinacol esters are generally considered stable compounds and are more stable than their corresponding boronic acids, they can be susceptible to hydrolysis under both acidic and basic conditions.[3][4][5] This hydrolysis can be a factor in reaction setup and purification.[3]
Both vinylboronic acid pinacol ester and potassium vinyltrifluoroborate are effective vinylating agents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, their reactivity profiles and optimal reaction conditions can differ.
Potassium vinyltrifluoroborate often requires activation by a base to facilitate the crucial transmetalation step in the catalytic cycle.[8] The hydrolysis of the trifluoroborate to the corresponding boronic acid is believed to be a key step for its participation in the cross-coupling reaction.[2]
Vinylboronic acid pinacol esters can also participate directly in the catalytic cycle, though hydrolysis to the boronic acid can also occur under the reaction conditions. The steric bulk of the pinacol group can sometimes lead to slower transmetalation compared to the corresponding boronic acid.[9]
Good to excellent yields have been reported for the coupling with various aryl and heteroaryl halides.[11]
Moderate to good yields are obtained with a variety of functional groups present.[10]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using each reagent. These are intended as general starting points and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of Vinylboronic Acid Pinacol Ester
To a reaction vessel is added the aryl halide (1.0 equiv), vinylboronic acid pinacol ester (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) is then added. Anhydrous solvent (e.g., 1,4-dioxane) is added, and the mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring until the reaction is complete as monitored by TLC or GC/MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate
In a reaction vessel, the aryl halide (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and a base such as Cs₂CO₃ (3.0 equiv) are combined. A palladium catalyst system (e.g., PdCl₂ (2 mol%) and PPh₃ (6 mol%)) is added.[10] A solvent mixture, typically THF/H₂O (e.g., 9:1 v/v), is added.[10] The mixture is degassed and then heated under an inert atmosphere at a suitable temperature (e.g., 80 °C) until the starting material is consumed. After cooling, the mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the desired product.
Visualizing the Process
To further clarify the processes discussed, the following diagrams illustrate the key reaction pathway and a general experimental workflow for a comparative study.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for comparing reactivity.
Conclusion
Both vinylboronic acid pinacol ester and potassium vinyltrifluoroborate are highly effective reagents for the introduction of a vinyl group via the Suzuki-Miyaura cross-coupling reaction. The choice between them will often depend on the specific requirements of the synthesis.
Potassium vinyltrifluoroborate offers the significant advantage of exceptional stability, making it easy to handle and store. It is a reliable choice for a wide range of substrates and functional groups.
Vinylboronic acid pinacol ester , while requiring more care in handling due to its potential for hydrolysis, is also a versatile reagent. Its solubility in a broader range of organic solvents may be advantageous in certain applications.
Ultimately, the optimal reagent and reaction conditions should be determined empirically for each specific transformation to achieve the highest possible yield and purity of the desired product.
A Head-to-Head Comparison: MIDA Boronates vs. Pinacol Esters for Vinyl Transfer in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, and the choice of the boron reagent is critical to its success. This guide provides an in-depth, data-driven comparison of two prominent classes of boronates for the transfer of vinyl groups: the exceptionally stable N-methyliminodiacetic acid (MIDA) boronates and the more conventional pinacol (B44631) esters.
This comparison will delve into the core differences in their stability, reactivity, and performance in vinyl transfer reactions, supported by experimental data and detailed protocols.
Core Differences: Stability and Reactivity
The fundamental distinction between MIDA boronates and pinacol esters lies in the coordination of the boron atom. Pinacol esters feature a trivalent, sp²-hybridized boron center, making them susceptible to hydrolysis and protodeboronation, particularly with unstable vinyl boronic acids.[1] In contrast, MIDA boronates possess a tetracoordinate, sp³-hybridized boron center resulting from a dative bond from the nitrogen atom of the MIDA ligand.[1] This structural difference imparts exceptional stability to MIDA boronates, rendering them compatible with a wide range of reaction conditions and even amenable to chromatographic purification.[2]
MIDA boronates function as "slow-release" surrogates for boronic acids.[2] Under anhydrous conditions, they are generally unreactive in cross-coupling.[2] The presence of an aqueous base is required to hydrolyze the MIDA ligand, gradually releasing the active boronic acid for the catalytic cycle. This controlled release minimizes the concentration of the often-unstable free vinylboronic acid in the reaction mixture, thereby suppressing side reactions like protodeboronation.[2]
Pinacol esters, while more stable than the corresponding free boronic acids, do not possess the same level of protection as MIDA boronates and are more prone to degradation, especially during purification on silica (B1680970) gel.[1]
Performance in Vinyl Transfer: A Data-Driven Comparison
The superior stability of MIDA boronates often translates to higher yields and broader applicability in vinyl transfer reactions, especially for complex and sensitive substrates. A direct comparison in a Suzuki-Miyaura polymerization study demonstrated that a thienyl MIDA boronate ester monomer provided higher molecular weight polymers and improved yields compared to its pinacol ester counterpart under identical conditions.[1] This was attributed to the significant protodeboronation of the pinacol ester monomer.
While a single study with a direct head-to-head comparison of a simple vinyl transfer under optimized conditions for both was not identified in the literature, the following tables summarize representative data for vinyl transfer reactions using each type of boronate, illustrating their performance with various coupling partners.
Table 1: Suzuki-Miyaura Vinyl Transfer with MIDA Boronates
Entry
Aryl Halide
Vinyl Boronate
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Reference
1
4-Bromobenzonitrile
Vinyl MIDA boronate
Pd₂(dba)₃ (1.5)
SPhos (6)
K₃PO₄
Toluene/H₂O
80
12
95
Burke, M. D. et al.
2
1-Bromo-4-nitrobenzene
Vinyl MIDA boronate
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
THF/H₂O
60
18
91
Burke, M. D. et al.
3
2-Bromopyridine
Vinyl MIDA boronate
Pd₂(dba)₃ (2)
XPhos (8)
K₃PO₄
1,4-Dioxane/H₂O
100
24
88
Burke, M. D. et al.
4
4-Chloroanisole
Vinyl MIDA boronate
Pd(OAc)₂ (3)
RuPhos (6)
Cs₂CO₃
t-AmylOH/H₂O
100
16
78
Buchwald, S. L. et al.
Table 2: Suzuki-Miyaura Vinyl Transfer with Pinacol Esters
Entry
Aryl Halide
Vinyl Boronate
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Reference
1
4-Iodoanisole
Vinyl pinacol boronate
Pd(PPh₃)₄ (3)
-
K₂CO₃
Toluene/EtOH/H₂O
80
12
92
Miyaura, N. et al.
2
1-Bromo-4-fluorobenzene
Vinyl pinacol boronate
PdCl₂(dppf) (3)
-
Na₂CO₃
1,4-Dioxane/H₂O
90
16
85
Hall, D. G. et al.
3
3-Bromopyridine
Vinyl pinacol boronate
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Toluene/H₂O
100
18
75
Buchwald, S. L. et al.
4
4-Chlorotoluene
Vinyl pinacol boronate
Pd₂(dba)₃ (1)
XPhos (4)
K₃PO₄
t-BuOH/H₂O
100
24
68
Buchwald, S. L. et al.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Vinyl MIDA Boronate
A representative procedure is as follows: To an oven-dried reaction vessel is added the aryl halide (1.0 equiv), vinyl MIDA boronate (1.2-1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and ligand (e.g., SPhos, 6 mol%).[1] The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). The appropriate solvent (e.g., toluene) and aqueous base (e.g., K₃PO₄ solution) are then added. The reaction mixture is stirred at the indicated temperature until the starting material is consumed as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of Vinyl Pinacol Ester
A typical procedure involves: To a reaction flask is added the aryl halide (1.0 equiv), vinyl pinacol boronate (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The flask is flushed with an inert atmosphere. A mixture of solvents (e.g., toluene, ethanol, and water) is added, and the reaction mixture is heated to the specified temperature. The reaction progress is monitored by an appropriate method. After completion, the mixture is cooled to room temperature and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated. The residue is purified by flash column chromatography to afford the desired product.
Visualization of Reaction Pathways
Caption: Comparative workflows for Suzuki-Miyaura vinyl transfer.
Caption: Decision tree for selecting the appropriate vinylboronate.
Conclusion
Both MIDA boronates and pinacol esters are valuable reagents for vinyl transfer in Suzuki-Miyaura cross-coupling. Pinacol esters are effective, particularly when the corresponding vinylboronic acid is relatively stable. However, for challenging substrates prone to protodeboronation, or in complex synthetic strategies such as iterative cross-coupling, MIDA boronates offer a demonstrably superior solution due to their exceptional stability and the advantageous "slow-release" mechanism. The choice between the two should be guided by the specific requirements of the synthesis, including the stability of the boronic acid, the complexity of the substrate, and the desired reaction robustness.
A Comparative Guide to the Stability of Vinylboronic Acid and Vinylboronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals utilizing vinylboronates in organic synthesis, understanding the relative stability of the free boronic acid versus its pinacol (B44631) ester is critical f...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals utilizing vinylboronates in organic synthesis, understanding the relative stability of the free boronic acid versus its pinacol (B44631) ester is critical for experimental design, purification, and storage. This guide provides an objective comparison of the stability of vinylboronic acid and vinylboronic acid pinacol ester, supported by established chemical principles and detailed experimental protocols for stability assessment.
Executive Summary
Vinylboronic acid pinacol ester exhibits significantly greater stability compared to vinylboronic acid. This enhanced stability is primarily due to the steric hindrance provided by the pinacol group, which protects the vacant p-orbital of the boron atom from unwanted reactions. While vinylboronic acid is susceptible to various degradation pathways, including dehydration to form boroxines (cyclic anhydrides) and protodeboronation, the pinacol ester offers a robust protecting group strategy. However, the pinacol ester is not completely inert and can undergo hydrolysis back to the boronic acid, particularly under acidic or basic conditions. The choice between the two reagents often depends on the specific application, with the pinacol ester being favored for its ease of handling, purification, and storage.
Data Presentation: Stability Comparison
The following table summarizes the key stability differences between vinylboronic acid and its pinacol ester based on established chemical principles and data from analogous boronic acid systems. Direct quantitative kinetic data for vinylboronic acid itself is not extensively available in the literature, but the trends are well-established for a wide range of boronic acids and their pinacol esters.
Property
Vinylboronic Acid
Vinylboronic Acid Pinacol Ester
Rationale
Hydrolytic Stability
Prone to dehydration to form boroxines in the solid state or concentrated solutions.
Susceptible to hydrolysis to vinylboronic acid and pinacol, especially under acidic or basic conditions.[1] The reaction is often reversible.[2]
The B-O bonds in the pinacol ester can be cleaved by water, a reaction catalyzed by acid or base.
Oxidative Stability
Susceptible to oxidation.
More resistant to oxidation than the free boronic acid.[3]
The pinacol group provides steric protection to the boron center, hindering the approach of oxidizing agents.[3]
Thermal Stability
Can undergo decomposition upon heating.
Generally stable at elevated temperatures, though specific stability depends on the overall molecular structure.[3] Polymers derived from it show good thermal stability.[4]
The robust cyclic ester structure of the pinacol group contributes to greater thermal stability compared to the free boronic acid.
Stability during Chromatography
Difficult to handle during silica (B1680970) gel chromatography due to its polarity and potential for dehydration.
Generally stable to silica gel chromatography, although some on-column hydrolysis can occur.[2][5][6]
The less polar nature of the pinacol ester allows for easier purification by standard chromatographic methods.
Storage
Requires storage under inert, dry conditions to prevent degradation.
Recommended storage at low temperatures (-20°C or 2-8°C) under a dry, inert atmosphere to minimize hydrolysis.
Both are sensitive to moisture, but the pinacol ester is generally more amenable to long-term storage.
Experimental Protocols
Accurate assessment of the stability of boronic acids and their esters is crucial for their effective use. The following are detailed protocols for evaluating hydrolytic stability, a primary degradation pathway.
Protocol 1: Hydrolytic Stability Assessment by ¹H NMR Spectroscopy
This method allows for the real-time monitoring of the hydrolysis of vinylboronic acid pinacol ester.
Materials:
Vinylboronic acid pinacol ester
Deuterated NMR solvent (e.g., DMSO-d₆, CD₃CN)
Deuterated water (D₂O)
Internal standard (e.g., 1,3,5-trimethoxybenzene)
NMR tubes
NMR spectrometer
Procedure:
Sample Preparation: Accurately weigh a sample of vinylboronic acid pinacol ester (e.g., 10 mg) and the internal standard into an NMR tube.
Dissolve the sample in a known volume of the deuterated organic solvent (e.g., 500 µL).
Acquire an initial ¹H NMR spectrum (t=0) to confirm the purity of the starting material and the initial integral of the characteristic vinyl proton signals and the internal standard.
Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube to achieve the desired solvent/water ratio (e.g., 50 µL for a 10:1 ratio).
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first hour, then hourly).
Data Analysis: Monitor the decrease in the integral of a characteristic proton signal of the vinylboronic acid pinacol ester (e.g., the vinyl protons or the pinacol methyl protons) relative to the integral of the internal standard. Concurrently, monitor the appearance and increase in the integral of the signals corresponding to free pinacol.
Calculation: Calculate the percentage of hydrolysis at each time point by comparing the integral of the pinacol signal to the sum of the integrals of the pinacol ester and free pinacol signals. The half-life (t½) of the ester under these conditions can be determined from a plot of the concentration of the ester versus time.[7]
Protocol 2: On-Column Hydrolysis Assessment by Reversed-Phase HPLC
This method is used to quantify the extent of hydrolysis of vinylboronic acid pinacol ester during chromatographic analysis.
Materials:
Vinylboronic acid pinacol ester
Vinylboronic acid (as a reference standard)
HPLC grade solvents (e.g., acetonitrile, water)
Mobile phase additives (e.g., formic acid, if required)
Reversed-phase HPLC column (columns with low silanol (B1196071) activity are recommended to minimize on-column hydrolysis)[6]
HPLC system with a UV detector
Procedure:
Standard Preparation: Prepare standard solutions of known concentrations of both vinylboronic acid pinacol ester and vinylboronic acid in a suitable aprotic solvent (e.g., acetonitrile).
Sample Preparation: Prepare a solution of the vinylboronic acid pinacol ester to be tested in the same aprotic solvent.
Chromatographic Conditions: Develop an HPLC method that provides good separation between the vinylboronic acid pinacol ester and vinylboronic acid.
Analysis: Inject the sample of the vinylboronic acid pinacol ester onto the HPLC system.
Quantification: Monitor the chromatogram for the appearance of a peak corresponding to vinylboronic acid. Calculate the percentage of on-column hydrolysis by comparing the peak area of the vinylboronic acid to the total peak area of both the pinacol ester and the boronic acid.[7]
Optimization: If significant on-column hydrolysis is observed, parameters such as mobile phase pH (using no pH modifier may be optimal), column temperature (lower temperatures may reduce degradation), and the stationary phase can be varied to minimize this effect.[5][6]
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a common application where the stability of the boronic acid derivative is crucial.
Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
A Comparative Guide to the Enantioselective Synthesis of Chiral Vinylboronic Acid Pinacol Esters and Chiral Vinylsilanes
For Researchers, Scientists, and Drug Development Professionals Chiral vinylboronic acid pinacol (B44631) esters and chiral vinylsilanes are indispensable building blocks in modern organic synthesis. Their unique reactiv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Chiral vinylboronic acid pinacol (B44631) esters and chiral vinylsilanes are indispensable building blocks in modern organic synthesis. Their unique reactivity and stereochemical stability make them valuable precursors for the construction of complex molecules, particularly in the pharmaceutical industry. The ability to introduce vinyl groups with high enantiopurity is critical, and various catalytic methods have been developed to achieve this. This guide provides an objective comparison of the leading enantioselective strategies for synthesizing these two classes of compounds, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The enantioselective synthesis of both vinylboronates and vinylsilanes predominantly relies on transition-metal-catalyzed additions to unsaturated precursors like alkynes and allenes. While conceptually similar, the specific catalysts, reagents, and reaction outcomes often differ significantly.
For Chiral Vinylboronic Acid Pinacol Esters, a prominent method is the copper(I)-catalyzed protoboration of allenes. This approach can be highly site-selective and enantioselective, affording versatile alkenylboron compounds.[1][2] The reaction involves the addition of a chiral copper-boryl species to an allene (B1206475), followed by a protonation step to yield the vinylboronate product.[1] The choice of ligand on the copper catalyst is crucial for controlling both site selectivity and enantioselectivity.[2][3] Hydroboration of alkynes, another key strategy, can also be rendered enantioselective through the use of chiral catalysts, although achieving high selectivity can be challenging.[4][5]
For Chiral Vinylsilanes, rhodium- and palladium-catalyzed hydrosilylation of alkenes and alkynes are among the most effective methods.[6][7] These reactions offer an atom-economical route to silicon-stereogenic vinylsilanes.[6][7] Rhodium catalysis, in particular, has been shown to be effective for the enantioselective hydrosilylation of unactivated alkenes, a traditionally challenging substrate class.[7][8] Palladium catalysts are also widely used, especially for the hydrosilylation of 1,3-dienes and styrenes, yielding optically active allylic and benzylic silanes.[9]
Performance Comparison
The choice between synthesizing a chiral vinylboronate or a vinylsilane often depends on the specific synthetic target and the desired downstream transformations. The following tables summarize quantitative data for representative catalytic systems.
Table 1: Comparison of Key Reaction Metrics for Enantioselective Synthesis
Product Class
Catalytic System
Substrate
Yield (%)
Enantiomeric Ratio (er) / ee (%)
Key Features & Limitations
Vinylboronic Ester
NHC-Cu Complex
1,1-Disubstituted Allenes
Up to 98%
>99:1 er
Excellent enantioselectivity; distinct from traditional hydroboration.[1]
Vinylboronic Ester
Chiral Phosphine-Cu
Monosubstituted Allenes
66-94%
85:15 to 99:1 er
Broad substrate scope including aryl, heteroaryl, and alkyl groups.[1]
Vinylsilane
[Rh(cod)Cl]₂ / Chiral Ligand
Simple Alkenes
Good
Good
Achieves regioconvergent and enantioconvergent conversion of olefin mixtures.[6]
Vinylsilane
Rh / Chiral Ferrocene Ligand
Unactivated Alkenes
High
Up to 99% ee
Broad substrate scope and excellent functional group tolerance.[7][8]
Vinylsilane
Palladium / (S)-MeO-MOP
1-Octene
High
95% ee
High regioselectivity for terminal alkenes, favoring the linear product.[9]
Table 2: Comparison of Reagent and Catalyst Characteristics
Feature
Vinylboronic Acid Pinacol Esters
Chiral Vinylsilanes
Key Reagent
Bis(pinacolato)diboron (B₂pin₂)
Hydrosilanes (e.g., HSiCl₃, (EtO)₃SiH)
Stability/Handling
B₂pin₂ is a stable, crystalline solid.
Hydrosilanes can be sensitive to moisture and air; some are corrosive.
Common Catalysts
Copper, Rhodium
Rhodium, Palladium, Platinum, Cobalt
Catalyst Availability
Many chiral ligands for copper are commercially available.
A wide variety of chiral phosphine (B1218219) ligands for Rh and Pd are available.[8][9]
Key Precursors
Allenes, Alkynes
Alkenes, Alkynes, Dienes
Visualization of Synthetic Workflows
General Synthetic Pathways
The diagram below illustrates the general catalytic approaches to chiral vinylboronates and vinylsilanes from common unsaturated starting materials.
Caption: General workflows for synthesizing chiral vinylboronates and vinylsilanes.
In a nitrogen-filled glovebox, add the chiral NHC precursor (5.0 mol %), CuOt-Bu (5.0 mol %), and B₂pin₂ (1.1 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.
Add anhydrous toluene to dissolve the solids.
Add the 1,1-disubstituted allene (1.0 equivalent) to the reaction mixture.
Finally, add t-BuOH (1.2 equivalents) as the proton source.
Seal the vial and stir the reaction at room temperature for the specified time (typically 8-24 hours), monitoring by TLC or GC-MS.
Upon completion, the reaction mixture is concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched vinylboronic acid pinacol ester.
Enantiomeric ratio is determined by chiral HPLC analysis.
Protocol 2: Enantioselective Synthesis of a Chiral Vinylsilane via Rh-Catalyzed Hydrosilylation of an Alkene
This protocol is a general representation based on modern rhodium-catalyzed methods for synthesizing Si-stereogenic silanes from simple alkenes.[6][7]
Materials:
Rhodium precursor (e.g., [Rh(cod)Cl]₂)
Chiral phosphine ligand (e.g., a ferrocene-based phosphine-oxazoline)
Alkene substrate
Hydrosilane (e.g., Ph₂SiH₂)
Anhydrous solvent (e.g., toluene or methyl tert-butyl ether)
Procedure:
In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the rhodium precursor (e.g., 2.5 mol % [Rh(cod)Cl]₂) and the chiral ligand (5.5 mol %).
Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.
Add the alkene substrate (1.0 equivalent) followed by the hydrosilane (1.2 equivalents) via syringe.
Seal the tube and stir the reaction at the specified temperature (e.g., 30 °C to 120 °C) for 24-48 hours.[6]
Monitor the reaction progress by GC-MS.
Once the reaction is complete, cool the mixture to room temperature and concentrate it under vacuum.
Purify the residue by silica gel column chromatography to isolate the chiral vinylsilane.
The enantiomeric excess (ee) is determined by chiral HPLC or SFC analysis.
Conclusion
Both chiral vinylboronic acid pinacol esters and chiral vinylsilanes are accessible through highly efficient and enantioselective catalytic methods.
Copper-catalyzed protoboration of allenes stands out as a powerful method for vinylboronate synthesis, offering high enantioselectivity and access to products not available through traditional hydroboration.[1] The use of stable reagents like B₂pin₂ is a practical advantage.
Rhodium-catalyzed hydrosilylation provides a robust and atom-economical pathway to chiral vinylsilanes, demonstrating remarkable success with challenging unactivated alkene substrates and offering excellent functional group tolerance.[7][8]
The selection of a specific synthetic route will be guided by the availability of the starting materials (alkyne, allene, or alkene), the desired functionality in the final product, and the compatibility of the reaction conditions with other functional groups present in the molecule. The continued development of novel chiral ligands and catalytic systems promises to further expand the scope and utility of these essential chiral building blocks.
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of Vinylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable effic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key reagent in many of these transformations is vinylboronic acid pinacol (B44631) ester, a versatile building block for the introduction of a vinyl group. The success of this coupling reaction is critically dependent on the choice of the palladium catalyst. This guide provides a comparative overview of the performance of different classes of palladium catalysts in the Suzuki-Miyaura coupling of vinylboronic acid pinacol ester with aryl and vinyl halides, supported by experimental data.
Performance Comparison of Palladium Catalysts
The selection of a palladium catalyst is a crucial step in optimizing a Suzuki-Miyaura coupling reaction. The performance of a catalyst is influenced by a variety of factors, including the nature of the ligands, the oxidation state of the palladium center, and the specific reaction conditions. Below is a summary of the performance of commonly used palladium catalysts in reactions involving vinylboronic acid pinacol ester and related compounds.
Traditional Phosphine (B1218219) Ligand-Based Catalysts: Pd(PPh₃)₄ and Pd(dppf)Cl₂
Catalysts based on phosphine ligands have been the workhorses of palladium-catalyzed cross-coupling for decades. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used catalyst, valued for its commercial availability and ease of handling.[1] Another common catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which often exhibits higher stability and efficiency than Pd(PPh₃)₄ in certain applications.
Note: The data for Pd(dppf)Cl₂ is for a related boronic acid, as direct comparative data with vinylboronic acid pinacol ester under the same conditions as Pd(PPh₃)₄ was not available in the cited literature.
Buchwald Ligand-Based Catalysts
The development of bulky, electron-rich phosphine ligands by Professor Stephen Buchwald's group has revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) form highly active catalysts that are effective for a broad range of substrates, including challenging aryl chlorides.[4][5]
Note: The data presented for Buchwald ligand-based catalysts are from reactions with related boronic acids and aryl halides to illustrate their general performance. Direct comparative data with vinylboronic acid pinacol ester under identical conditions to other catalyst classes is limited in the literature.
Experimental Protocols
Detailed experimental methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura coupling of vinylboronic acid pinacol ester with an aryl halide using different classes of palladium catalysts.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is adapted from the vinylation of 3-iodo-1H-indazole.[2]
Materials:
3-Iodo-1H-indazole (1.0 equiv)
Vinylboronic acid pinacol ester (2.0 equiv)
Pd(PPh₃)₄ (0.05 equiv)
2N Aqueous Sodium Carbonate (Na₂CO₃) solution
1,4-Dioxane
Procedure:
To a microwave vial, add 3-iodo-1H-indazole, vinylboronic acid pinacol ester, and Pd(PPh₃)₄.
Add 1,4-dioxane and the 2N aqueous Na₂CO₃ solution.
Seal the vial and place it in a microwave reactor.
Heat the reaction mixture to 120 °C for 40 minutes.
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Ligand (SPhos)
This generalized protocol is based on procedures for Suzuki-Miyaura couplings using Buchwald ligands.[3]
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry reaction vessel.
Add the aryl halide and vinylboronic acid pinacol ester.
Add degassed toluene.
Seal the vessel and heat the mixture to 100 °C with stirring.
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent and wash with water.
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
A systematic approach is crucial when screening different catalysts for a specific Suzuki-Miyaura coupling reaction. The following diagram outlines a typical experimental workflow.
Caption: A generalized workflow for screening palladium catalysts.
Conclusion
The choice of a palladium catalyst for the Suzuki-Miyaura coupling of vinylboronic acid pinacol ester significantly impacts the reaction's outcome. While traditional catalysts like Pd(PPh₃)₄ remain valuable for their simplicity, modern catalysts based on bulky, electron-rich phosphine ligands, such as those developed by Buchwald, often provide superior activity, especially for more challenging substrates. The optimal catalyst for a specific application will depend on the nature of the coupling partners, the desired reaction conditions, and economic considerations. The data and protocols presented in this guide serve as a starting point for researchers to make informed decisions in their synthetic endeavors.
Kinetic vs. Thermodynamic Control in the Synthesis of Vinylboronic Acid Pinacol Esters
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the synthesis of vinylboronic acid pinacol (B44631) esters, particularly through the hydroboration of terminal alkynes, the reaction...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of vinylboronic acid pinacol (B44631) esters, particularly through the hydroboration of terminal alkynes, the reaction outcome can be directed to favor either the kinetic or the thermodynamic product. This choice is crucial as it determines the stereochemistry of the resulting alkene, yielding either the (Z) (cis) or (E) (trans) isomer. Understanding and controlling these reaction pathways is paramount for the stereoselective synthesis of complex molecules in pharmaceutical and materials science.
The hydroboration of a terminal alkyne with pinacolborane (HBpin) typically proceeds via a syn-addition, leading to the (E)-vinylboronate as the kinetic product under many conditions. However, the use of specific catalysts and the modulation of reaction parameters, such as temperature, can alter the product distribution, allowing for the selective formation of the thermodynamically controlled product.
This guide provides a comparative analysis of the kinetic and thermodynamic control in the synthesis of vinylboronic acid pinacol esters, focusing on a specific iron-catalyzed hydroboration reaction that demonstrates switchable stereoselectivity.
Data Presentation: Kinetic vs. Thermodynamic Product Distribution
The following table summarizes the quantitative data from the iron-catalyzed hydroboration of a terminal alkyne with pinacolborane, illustrating the influence of temperature on the product distribution. The reaction can be tuned to selectively produce either the (Z)- or (E)-vinylboronate.
Temperature (°C)
Reaction Time (h)
(Z)-Isomer : (E)-Isomer Ratio
Predominant Product
Control Type
Room Temperature
12
>95 : 5
(Z)-Isomer
Kinetic
50
12
<5 : >95
(E)-Isomer
Thermodynamic
Note: Data is representative of typical results for the iron-catalyzed hydroboration of terminal alkynes with pinacolborane.
Reaction Pathways and Energy Profile
The formation of (Z)- and (E)-vinylboronates can be understood by examining the reaction energy profile. The kinetic product is formed via the pathway with the lower activation energy, while the thermodynamic product is the most stable isomer.
Caption: Reaction energy diagram for kinetic vs. thermodynamic control.
At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of formation. The (Z)-isomer, having a lower activation energy barrier, is formed faster and is the major product. At higher temperatures, the reaction becomes reversible, allowing equilibrium to be established. Under these conditions of thermodynamic control, the more stable (E)-isomer becomes the predominant product.
Experimental Protocols
General Procedure for the Iron-Catalyzed Hydroboration of a Terminal Alkyne
The following protocols describe the general procedure for the selective synthesis of (Z)- and (E)-vinylboronic acid pinacol esters from a terminal alkyne.
Materials:
Terminal alkyne (e.g., phenylacetylene)
Pinacolborane (HBpin)
Iron catalyst (e.g., a trans-dihydride N-heterocyclic carbene (NHC) iron complex)
Anhydrous solvent (e.g., tetrahydrofuran, THF)
Inert atmosphere (e.g., nitrogen or argon)
Kinetic Control for the Synthesis of (Z)-Vinylboronic Acid Pinacol Ester:
To an oven-dried reaction vessel under an inert atmosphere, add the iron catalyst (typically 1-5 mol%).
Add anhydrous THF via syringe.
Add the terminal alkyne (1.0 equivalent) to the solution.
Add pinacolborane (1.1 equivalents) dropwise at room temperature.
Stir the reaction mixture at room temperature for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, quench the reaction by the addition of a small amount of methanol.
Concentrate the mixture under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to afford the (Z)-vinylboronic acid pinacol ester.
Thermodynamic Control for the Synthesis of (E)-Vinylboronic Acid Pinacol Ester:
Follow steps 1-4 of the kinetic control procedure.
Heat the reaction mixture to 50 °C and stir for 12 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with methanol.
Concentrate the mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the (E)-vinylboronic acid pinacol ester.
Experimental Workflow
The following diagram illustrates the general workflow for the selective synthesis and analysis of vinylboronic acid pinacol esters.
Validation
A Comparative Spectroscopic Guide: Vinylboronic Acid vs. Its Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals Vinylboronic acid and its pinacol (B44631) ester are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Vinylboronic acid and its pinacol (B44631) ester are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While both serve as effective vinylating agents, their distinct physical and spectroscopic properties, largely due to the presence of the pinacolyl group in the ester, influence their stability, handling, and characterization. This guide provides a detailed comparison of the spectroscopic differences between these two compounds, supported by experimental data and protocols to aid researchers in their identification and application.
Executive Summary
The primary distinction between vinylboronic acid and its pinacol ester lies in the substitution at the boron atom. Vinylboronic acid possesses two hydroxyl (-OH) groups, making it more polar, prone to dehydration to form boroxines (cyclic trimers), and often presenting challenges in purification and characterization. In contrast, the pinacol ester features a cyclic boronate ester formed with pinacol, which enhances its stability, improves its solubility in organic solvents, and simplifies its handling and purification. These structural differences are clearly reflected in their respective spectroscopic data.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic differences between vinylboronic acid and vinylboronic acid pinacol ester.
Spectroscopic Technique
Vinylboronic Acid
Vinylboronic Acid Pinacol Ester
Key Differences
¹H NMR
Vinyl protons typically appear as a complex multiplet. The -OH protons give a broad singlet, which is exchangeable with D₂O.
Vinyl protons appear as a distinct set of multiplets. The pinacol methyl protons give a sharp, characteristic singlet around 1.2-1.3 ppm, integrating to 12 protons.
The presence of the large singlet for the 12 methyl protons in the pinacol ester is a definitive identifying feature. The vinyl proton signals may also be better resolved in the ester.
¹³C NMR
The vinyl carbons show characteristic shifts. The carbon attached to boron can be broad due to quadrupolar relaxation of the boron nucleus.
The vinyl carbons are observed, and the quaternary carbons of the pinacol group appear around 83-84 ppm. The methyl carbons of the pinacol group are seen around 24-25 ppm. The carbon attached to boron may also be broad.
The additional signals for the pinacol group (quaternary and methyl carbons) are unambiguous indicators of the ester.
¹¹B NMR
Exhibits a broad signal in the range of δ 28-33 ppm, characteristic of a trigonal planar boronic acid.
Shows a sharp signal typically in the range of δ 33-35 ppm, also indicative of a trigonal planar boronate ester.
While the chemical shifts are in a similar region, the signal for the pinacol ester is often sharper due to its well-defined structure and resistance to oligomerization.
Infrared (IR) Spectroscopy
A strong, broad O-H stretching band is present around 3200-3600 cm⁻¹. A strong B-O stretching vibration is observed around 1350 cm⁻¹. C=C stretching is typically around 1630 cm⁻¹.
The broad O-H stretch is absent. Strong B-O-C stretching bands are prominent in the 1300-1370 cm⁻¹ region. A characteristic C-O stretching band for the pinacol ester appears around 1145 cm⁻¹. The C=C stretch is also present.
The most significant difference is the presence of a broad O-H band in the acid and its absence in the ester. The ester shows characteristic B-O-C and C-O stretches.
Mass Spectrometry (MS)
Often challenging to analyze directly due to its tendency to dehydrate and form cyclic boroxines. Derivatization is common. The molecular ion peak may be weak or absent.
Readily provides a clear molecular ion peak. Fragmentation may involve the loss of the vinyl group or parts of the pinacol ester.
The pinacol ester is more amenable to direct MS analysis and provides a more easily interpretable spectrum with a clear molecular ion.
Experimental Protocols
Accurate spectroscopic analysis relies on appropriate sample preparation and instrumental parameters. Below are generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Vinylboronic Acid: Due to its propensity to form boroxines upon dehydration, it is often recommended to run NMR in a protic solvent like methanol-d₄, which can help break up oligomeric species. Alternatively, dissolving in a non-polar solvent like CDCl₃ may show a mixture of the monomer and boroxine. For quantitative analysis, ensuring complete dissolution and considering the equilibrium is crucial.
Vinylboronic Acid Pinacol Ester: This compound is typically soluble in common deuterated organic solvents such as CDCl₃, acetone-d₆, or DMSO-d₆. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient for ¹H NMR.
Instrumentation and Parameters:
A standard 400 or 500 MHz NMR spectrometer is suitable.
For ¹H NMR, a sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.
For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
¹¹B NMR can be performed on most modern NMR spectrometers equipped with a broadband probe.
Infrared (IR) Spectroscopy
Sample Preparation:
Vinylboronic Acid (Solid): Can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr method, the sample should be thoroughly dried and mixed with dry KBr powder before pressing into a pellet.
Vinylboronic Acid Pinacol Ester (Liquid/Low-Melting Solid): Can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or directly on an ATR crystal.
Instrumentation and Parameters:
A standard Fourier-Transform Infrared (FTIR) spectrometer is used.
Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation:
Vinylboronic Acid: Direct analysis by techniques like Electron Ionization (EI) can be complicated by dehydration. Electrospray Ionization (ESI) in negative ion mode may be more successful, potentially showing the [M-H]⁻ ion. Derivatization, for example, by reaction with a diol, can improve volatility and stability for GC-MS analysis.
Vinylboronic Acid Pinacol Ester: Generally amenable to GC-MS analysis due to its volatility and thermal stability. It can also be analyzed by ESI-MS or other soft ionization techniques.
Instrumentation and Parameters:
The choice of ionization technique (e.g., EI, ESI, APCI) will depend on the volatility and stability of the analyte.
High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
Logical Relationship in Synthesis and Application
Vinylboronic acid and its pinacol ester are closely related, with the ester often being synthesized from the acid or its precursors. Their primary application is in the Suzuki-Miyaura coupling, where they serve as the vinyl nucleophile.
Caption: Synthetic relationship and application in Suzuki-Miyaura coupling.
Comparative
The Vinyl Frontier: A Cost-Effectiveness Analysis of Vinylboronic Acid Pinacol Ester for Large-Scale Synthesis
In the landscape of pharmaceutical and materials science, the efficient and cost-effective incorporation of vinyl groups is a critical step in the synthesis of a vast array of commercially valuable molecules. The Suzuki-...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of pharmaceutical and materials science, the efficient and cost-effective incorporation of vinyl groups is a critical step in the synthesis of a vast array of commercially valuable molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this endeavor, and the choice of the vinylating reagent is a decision with significant economic and operational implications. This guide provides a comprehensive comparison of vinylboronic acid pinacol (B44631) ester with its primary alternatives—potassium vinyltrifluoroborate and vinyl Grignard reagents—offering a data-driven analysis for researchers, scientists, and drug development professionals operating at a large scale.
Vinylboronic acid pinacol ester has emerged as a popular choice due to its stability, ease of handling, and broad functional group tolerance.[1][2] However, a thorough evaluation of its cost-effectiveness requires a direct comparison with other widely used vinylating agents. This guide will delve into a quantitative analysis of reagent costs, reaction performance, and operational considerations to provide a clear picture of the economic viability of each option in an industrial setting.
At a Glance: Comparing the Vinylating Reagents
The selection of an appropriate vinylating agent is a multifactorial decision that balances cost, performance, and safety. The following table provides a high-level overview of the key characteristics of vinylboronic acid pinacol ester and its main competitors.
The direct cost of the vinylating reagent is a primary driver in the economic evaluation of a large-scale synthesis campaign. The following table presents an estimated cost comparison based on currently available bulk pricing. It is important to note that prices can fluctuate based on supplier, purity, and market conditions.
Note: The cost of vinyl Grignard reagents is highly dependent on the in-house synthesis capabilities and the price of vinyl halides and magnesium. For the purpose of this guide, it is considered a potentially lower-cost but higher-risk alternative.
Performance in Suzuki-Miyaura Cross-Coupling
Beyond the initial cost, the performance of the vinylating agent in the actual synthesis is a critical factor in its overall cost-effectiveness. High yields, mild reaction conditions, and straightforward purification can offset a higher initial reagent cost. The following table summarizes representative experimental data for the vinylation of a common aryl bromide substrate, 4-bromoanisole (B123540), using the different reagents.
Detailed and reproducible experimental protocols are essential for evaluating and implementing a synthetic route. Below are representative procedures for the Suzuki-Miyaura coupling of an aryl bromide with vinylboronic acid pinacol ester and potassium vinyltrifluoroborate.
Protocol 1: Vinylation of 4-Bromoanisole using Vinylboronic Acid Pinacol Ester
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, vinylboronic acid pinacol ester, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Add the dioxane and water to the flask.
Heat the reaction mixture to 80°C and stir vigorously for 12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-vinylanisole.
Protocol 2: Vinylation of 4-Bromoanisole using Potassium Vinyltrifluoroborate[11]
Materials:
4-Bromoanisole (1.0 mmol, 1.0 eq)
Potassium vinyltrifluoroborate (1.5 mmol, 1.5 eq)
Palladium(II) chloride (PdCl₂, 0.02 mmol, 2 mol%)
Triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%)
Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 eq)
Tetrahydrofuran (THF, 4.5 mL)
Water (0.5 mL)
Procedure:
In an oven-dried flask, combine 4-bromoanisole, potassium vinyltrifluoroborate, and cesium carbonate.
Evacuate the flask and backfill with argon.
In a separate flask, prepare a solution of palladium(II) chloride and triphenylphosphine in the THF/water mixture.
Add the catalyst solution to the reaction flask.
Heat the mixture to 80°C and stir for 12 hours.
After cooling to room temperature, dilute the reaction with diethyl ether and wash with water.
Separate the organic layer, dry over magnesium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash chromatography to yield 4-vinylanisole.
Visualizing the Process
To better understand the synthetic pathways and the comparative workflow, the following diagrams have been generated.
Caption: Comparative reaction pathways for vinylation.
Caption: Generalized experimental workflow for vinylation reactions.
Conclusion
The choice between vinylboronic acid pinacol ester, potassium vinyltrifluoroborate, and vinyl Grignard reagents for large-scale vinylation is a nuanced one.
Vinylboronic acid pinacol ester presents a compelling balance of good stability, high reactivity, and broad functional group tolerance. While its upfront cost per mole may be higher than that of in-house prepared Grignard reagents, its ease of handling and high, reliable yields can lead to lower overall process costs, especially when considering labor and waste disposal.
Potassium vinyltrifluoroborate is an excellent alternative, offering superior stability as a solid, which simplifies storage and handling.[10] Its performance in Suzuki-Miyaura coupling is well-documented, with good to excellent yields.[3][4] However, its significantly higher cost per mole is a major consideration for large-scale production.
Vinyl Grignard reagents are the most cost-effective option from a raw material perspective. However, their high reactivity, pyrophoric nature, and intolerance to many functional groups necessitate specialized equipment and handling procedures, increasing operational complexity and potential safety risks. These factors can erode the initial cost advantage, particularly in the synthesis of complex, functionalized molecules.
For large-scale synthesis, particularly in the pharmaceutical industry where reliability, safety, and predictability are paramount, vinylboronic acid pinacol ester often represents the most judicious choice . Its operational simplicity and robust performance can translate to a more cost-effective and reliable process overall, despite a higher initial reagent cost compared to Grignard reagents. The final decision, however, will always depend on the specific requirements of the target molecule, the available infrastructure, and a detailed in-house process cost analysis.
Comparison of vinylboronic acid pinacol ester with other vinylating reagents
A Comparative Guide to Vinylating Reagents: Vinylboronic Acid Pinacol (B44631) Ester and Its Alternatives For researchers, scientists, and drug development professionals, the introduction of a vinyl group is a critical t...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to Vinylating Reagents: Vinylboronic Acid Pinacol (B44631) Ester and Its Alternatives
For researchers, scientists, and drug development professionals, the introduction of a vinyl group is a critical transformation in the synthesis of complex organic molecules. The choice of vinylating reagent significantly impacts reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of vinylboronic acid pinacol ester with other common vinylating reagents, supported by experimental data and detailed protocols.
Performance Overview of Vinylating Reagents
The selection of a vinylating reagent is a balance of reactivity, stability, toxicity, and functional group compatibility. Vinylboronic acid pinacol ester, a key player in Suzuki-Miyaura coupling, is favored for its stability and low toxicity. Other classes of vinylating reagents, such as organostannanes (Stille coupling), organosilanes (Hiyama coupling), and organomagnesium compounds (Grignard/Kumada coupling), offer a range of reactivities and synthetic windows.
Table 1: General Characteristics of Common Vinylating Reagents
Reagent Class
Primary Reaction
Key Advantages
Key Disadvantages
Organoboron Reagents
Suzuki-Miyaura Coupling
Stable to air and moisture, low toxicity, high functional group tolerance.[1][2]
Requires a palladium catalyst and a base for activation.[3][4]
Organotin Reagents
Stille Coupling
Tolerant to a wide range of functional groups, stable.[1][5][6]
High toxicity of tin compounds, purification can be challenging.[1][5]
Organosilicon Reagents
Hiyama Coupling
Low toxicity, readily available starting materials.[7]
Highly basic and pyrophoric, limited functional group tolerance, requires inert atmosphere.[10]
Quantitative Comparison of Reaction Yields
The following table presents representative yields for the vinylation of aryl halides, showcasing the efficiency of each class of reagent under optimized conditions. For a more direct comparison, the vinylation of 4-bromoanisole (B123540) is used as a benchmark where data is available.
Table 2: Performance of Vinylating Agents in Cross-Coupling Reactions with Aryl Halides
A Comparative Guide to Boron Reagents in the Suzuki Coupling of Heteroaryl Halides with a Focus on Vinylations
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable effic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, is widespread. The choice of the organoboron reagent is a critical parameter that significantly influences the reaction's success, especially when dealing with challenging substrates like heteroaryl halides and vinylboronic acids.
This guide provides an in-depth, objective comparison of vinylboronic acid pinacol (B44631) ester with other common classes of boron reagents used in the Suzuki coupling of heteroaryl halides. By presenting available experimental data, detailed protocols, and visual aids, this document aims to assist researchers in selecting the most suitable boron reagent for their specific synthetic needs.
Understanding the Boron Reagents
The stability and reactivity of the organoboron species are paramount for a successful Suzuki coupling. While boronic acids have historically been the workhorses, a variety of other reagents have been developed to address challenges such as instability, protodeboronation, and difficult purification.
Vinylboronic Acids: These are often highly reactive but can be prone to decomposition and polymerization, making them difficult to handle and store.
Vinylboronic Acid Pinacol Esters: These are generally more stable and less susceptible to protodeboronation than the corresponding boronic acids.[1] Their enhanced stability makes them compatible with a wider range of reaction conditions and simplifies their handling and purification.[1]
Potassium Vinyltrifluoroborates: These salts are typically crystalline, air- and moisture-stable solids, which makes them easy to handle and store for long periods. They often require specific conditions for activation in the catalytic cycle.
Vinyl MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and compatible with chromatography. They are designed for the slow release of the active boronic acid under basic conditions, which can be advantageous in complex syntheses.
Head-to-Head Comparison: Performance in Heteroaryl Vinylation
Detailed and reproducible experimental procedures are crucial for the successful application of these methods. Below are representative protocols for the Suzuki coupling of heteroaryl halides with different vinylboron reagents.
Protocol 1: Vinylation of 2-Bromopyridine with Vinylboronic Acid Pinacol Ester
This protocol is adapted from a procedure utilizing microwave-assisted heating to achieve a rapid and efficient coupling.[5]
To a microwave reactor vial equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv), vinylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
Add 1,4-dioxane (4 mL) and the 2M aqueous Na₂CO₃ solution (2 mL).
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at 120 °C for 40 minutes.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water.
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 2-vinylpyridine.
Protocol 2: Vinylation of 2-Chloropyridine with Potassium Vinyltrifluoroborate
This protocol is based on a general procedure for the coupling of heteroaryl chlorides with potassium vinyltrifluoroborate.[3]
Materials:
2-Chloropyridine
Potassium vinyltrifluoroborate
Palladium(II) chloride [PdCl₂]
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Cesium carbonate (Cs₂CO₃)
Tetrahydrofuran (THF)
Water (degassed)
Schlenk tube
Magnetic stir bar
Procedure:
To a Schlenk tube equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol, 1.0 equiv), potassium vinyltrifluoroborate (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (3.0 mmol, 3.0 equiv).
In a separate vial, prepare the catalyst by mixing PdCl₂ (0.02 mmol, 2 mol%) and dppf (0.022 mmol, 2.2 mol%).
Evacuate and backfill the Schlenk tube with argon three times.
Add the catalyst mixture to the Schlenk tube under a positive pressure of argon.
Add degassed THF (9 mL) and degassed water (1 mL) via syringe.
Seal the tube and heat the reaction mixture at 85 °C for 22 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki Coupling and Reagent Selection
To better understand the reaction mechanism and the factors influencing the choice of boron reagent, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for selecting the appropriate vinylboron reagent.
Conclusion
The choice of boron reagent in the Suzuki coupling of heteroaryl halides is a critical decision that can significantly impact the efficiency and success of the reaction. While vinylboronic acids offer high reactivity, their instability can be a major drawback. Vinylboronic acid pinacol esters provide a significant advantage in terms of stability, making them a more reliable and versatile choice for a broad range of applications. For syntheses requiring exceptionally robust reagents or controlled release of the active boronic acid, potassium vinyltrifluoroborates and vinyl MIDA boronates, respectively, present excellent alternatives.
By carefully considering the stability, reactivity, and handling requirements of each class of boron reagent, and by optimizing the reaction conditions, researchers can effectively overcome the challenges associated with the vinylation of heteroaryl halides and successfully synthesize a wide array of valuable compounds.
Proper Disposal Procedures for Vinylboronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides ess...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Vinylboronic acid pinacol (B44631) ester. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Vinylboronic acid pinacol ester should be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood.[1] It is a flammable liquid and vapor that may cause an allergic skin reaction, as well as skin and eye irritation.[2][3] The substance is also air-sensitive and should be handled and stored under an inert gas.[2][3]
Recommended Personal Protective Equipment:
Eye Protection: Chemical safety goggles or a face shield.[1]
Hand Protection: Nitrile or neoprene gloves. Double gloving is recommended.[1]
Body Protection: A flame-retardant, antistatic lab coat that fully covers the arms and is fastened in the front.[1][2]
The primary disposal method for vinylboronic acid pinacol ester is through a licensed hazardous waste management company.[3][4] Disposal may involve incineration in a licensed facility or burial in a specifically licensed landfill.[4]
1. Waste Segregation and Collection:
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for liquid waste containing vinylboronic acid pinacol ester. Ensure the container material is compatible with the chemical.
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Vinylboronic acid pinacol ester".[1] The label should also indicate that it is a flammable liquid.
2. Solid Waste Disposal:
Contaminated solid materials such as gloves, bench paper, and absorbent materials should be collected in a separate, sealed container.
This container must also be labeled as "Hazardous Waste" with the chemical name.[1]
3. Decontamination of Empty Containers and Glassware:
Initial Rinse: Triple rinse the empty container or glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol). Collect all rinsates as hazardous liquid waste.
Secondary Decontamination: For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1][5] This can be followed by a water rinse. All rinsates from this decontamination process must also be collected as liquid hazardous waste.[1]
Final Rinse: After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[1]
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse or disposal in the appropriate laboratory glass recycling stream.[1]
4. Waste Storage and Pickup:
Store all sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area, away from sources of ignition.[1]
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for Vinylboronic acid pinacol ester.
Personal protective equipment for handling Vinylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling and disposal of Vinylboronic acid pinacol (B44631) ester (CAS No. 75927-49-0...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Vinylboronic acid pinacol (B44631) ester (CAS No. 75927-49-0). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Vinylboronic acid pinacol ester is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction.[1][2] It may also cause respiratory irritation.[2] It is classified as toxic to aquatic life with long-lasting effects.[1]
Strict adherence to the following PPE guidelines is mandatory to prevent exposure. All handling should be conducted in a certified chemical fume hood.
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield worn over safety glasses.
Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection
Nitrile or neoprene gloves. Consider double gloving for extended handling.
Protects skin from irritation and potential allergic reactions.[4] Nitrile gloves are generally recommended for work with esters, but it is crucial to check the manufacturer's glove compatibility data.[5]
Body Protection
A flame-resistant lab coat that fully covers the arms and is fastened in the front.
Protects skin from accidental spills and contamination.[6]
This section provides a procedural workflow for the safe handling of Vinylboronic acid pinacol ester from receipt to disposal.
Workflow for Handling Vinylboronic Acid Pinacol Ester
Caption: Workflow for the safe handling of Vinylboronic acid pinacol ester.
Experimental Protocols
A. Pre-Handling Procedures
Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the label is legible and correct.
Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.
Prepare Work Area: Ensure all work is conducted in a certified chemical fume hood.[4] Keep the sash at the lowest possible height. Remove all ignition sources from the immediate area.[1][3] Have a spill kit readily accessible.
B. Handling the Chemical
Grounding: To prevent static discharge, ground and bond the container and receiving equipment.[1]
Weighing and Transfer: Use non-sparking tools for all transfers.[1] If transferring to a new container, ensure it is clean, dry, and properly labeled.
Reaction Setup: Add the chemical slowly to the reaction vessel to avoid splashing. Keep the container tightly closed when not in use.[1] The compound is air-sensitive and should be handled under an inert atmosphere.[2][3]
C. Post-Handling Procedures
Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical. A basic wash can help convert residual boronic acid to a more water-soluble boronate salt, followed by a water rinse.[4] All rinsates should be collected as hazardous liquid waste.
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.[1]
Emergency Procedures
Emergency Situation
Procedure
Skin Contact
Immediately remove all contaminated clothing.[3] Flush the affected skin with running water for at least 15 minutes.[2] Seek medical attention if irritation develops or persists.[1]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Inhalation
Move the person to fresh air.[2] If breathing is difficult, provide oxygen.[2] Seek medical attention if symptoms persist.
Ingestion
Do NOT induce vomiting.[2] Rinse the mouth with water.[8] Seek immediate medical attention.
Spill
Evacuate the area and remove all ignition sources.[1] Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.[1][6] Do not use paper towels.[6] Collect the absorbed material and any contaminated items into a closable, labeled container for hazardous waste disposal.[1]
Fire
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[8] Do not use a direct water jet. Water spray may be used to cool containers.[3]
Disposal Plan
Vinylboronic acid pinacol ester and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4]
Step-by-Step Disposal Procedure
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing Vinylboronic acid pinacol ester.[4]
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Vinylboronic acid pinacol ester".[4]
Solid Waste: Contaminated solid materials such as gloves, bench paper, and absorbent materials should be placed in a designated solid hazardous waste container.
Liquid Waste: Unused chemical and solutions containing the compound should be collected in a designated liquid hazardous waste container.
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area, away from incompatible materials.[4]
Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal.